Crystallographic Analysis and Structural Characterization of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide
Executive Summary & Pharmacological Context The benzimidazol-2-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a core structural motif in the design of kinase inhibitors, bromo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
The benzimidazol-2-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a core structural motif in the design of kinase inhibitors, bromodomain antagonists, and targeted protein degraders (such as BCL6 degraders)[1]. The specific derivative, 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one , presents a unique crystallographic profile. The asymmetric substitution—a methyl group at the N1 position and a primary amine at the C4 position—creates a highly localized domain of hydrogen-bond donors and acceptors.
As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the rigorous crystallographic methodology required to resolve this molecule's solid-state structure. By analyzing the causality behind crystal growth, X-ray diffraction (XRD) parameters, and refinement strategies, this guide provides a self-validating framework for structural biologists and drug development professionals.
Structural Geometry and Intermolecular Interactions
Planarity and the Core Scaffold
The fused five- and six-membered rings of the benzimidazol-2-one core are characteristically planar. X-ray diffraction studies of analogous substituted benzimidazolones demonstrate that the root-mean-square (r.m.s.) deviation for the nine core atoms rarely exceeds 0.02 Å[2]. In 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, the N1-methyl group introduces a mild steric constraint, while the C4-amino group sits adjacent to the N3-H proton. This proximity creates a localized region of high positive electrostatic potential.
Hydrogen Bonding Logic and Hirshfeld Surface Analysis
In the solid state, benzimidazol-2-one derivatives predominantly self-assemble into centrosymmetric cyclic dimers driven by robust N–H···O=C hydrogen bonds, forming an
R22(8)
graph-set motif[2]. Hirshfeld surface analysis of related compounds indicates that H···H and O···H interactions dominate the crystal packing, accounting for up to 80% of the total Hirshfeld surface area[3].
For our target compound, the C4-amino group acts as a secondary hydrogen-bond donor. This bifurcates the hydrogen-bonding network, linking the discrete cyclic dimers into a dense 2D polymeric lattice.
Fig 1. Predicted hydrogen bonding logic and crystal packing network for the target compound.
Quantitative Data: Comparative Crystallography
To predict the unit cell parameters of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, we must benchmark it against structurally resolved analogs. Highly substituted benzimidazolones typically crystallize in monoclinic or triclinic space groups with high packing densities[4].
Table 1: Comparative Crystallographic Parameters of Benzimidazol-2-one Derivatives
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot anomalies.
Protocol A: Single Crystal Growth via Vapor Diffusion
Solvent System Selection: Dissolve 10 mg of the synthesized compound in 0.5 mL of a polar aprotic solvent (e.g., DMF).
Causality: The extensive intermolecular H-bond network makes the compound poorly soluble in standard organic solvents. DMF disrupts these native H-bonds to achieve a true, homogenous solution.
Anti-Solvent Chamber Setup: Place the open sample vial inside a larger, sealed chamber containing 5 mL of an anti-solvent (e.g., diethyl ether).
Causality: Vapor-phase diffusion of the anti-solvent into the DMF slowly lowers the dielectric constant of the mixture. This slow thermodynamic shift allows the urea core to self-assemble into cyclic dimers without kinetic trapping, yielding diffraction-quality macroscopic crystals rather than amorphous precipitates.
Incubation & Validation: Maintain the chamber at 20 °C for 7–14 days. Validate crystal quality in situ using a polarized light microscope.
Validation: Uniform optical extinction upon rotating the polarizer indicates a single-crystal domain free of internal twinning.
Protocol B: X-ray Diffraction Data Acquisition and Refinement
Cryoprotection: Harvest a single crystal (approx. 0.2 × 0.15 × 0.1 mm) and immediately immerse it in Paratone-N oil.
Causality: The oil displaces the surface mother liquor and forms a rigid glass upon freezing. This prevents the formation of crystalline ice, which would cause parasitic diffraction rings and obscure the sample's data.
Data Collection: Mount the crystal on a diffractometer equipped with a Mo Kα microfocus source (
λ=0.71073
Å) and a nitrogen cryostream set to 100 K.
Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately resolving the faint electron density of the lightweight hydrogen atoms on the C4-amino and N3 positions.
Structure Solution (SHELXT): Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS). Solve the phase problem using dual-space direct methods.
Causality: SADABS corrects for the anisotropic shape of the crystal and the differential absorption of X-rays, ensuring accurate structure factor amplitudes (
∣Fo∣
).
Least-Squares Refinement (SHELXL): Refine all non-hydrogen atoms anisotropically. Place carbon-bound hydrogens in calculated riding positions. Crucial Step: Locate the N-H and NH₂ protons from the difference Fourier map and refine their coordinates freely.
Validation: Free refinement of heteroatom protons provides empirical validation of the hydrogen-bonding geometry, rather than forcing the structure into idealized, potentially inaccurate models.
Fig 2. Step-by-step crystallographic workflow for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
The Physicochemical and Synthetic Landscape of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Whitepaper
Executive Summary As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD), I frequently encounter the benzimidazol-2-one core—a privileged azaheterocyclic scaffold that forms...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD), I frequently encounter the benzimidazol-2-one core—a privileged azaheterocyclic scaffold that forms the structural framework for numerous biologically active molecules, including HIV-1 reverse transcriptase and HPPD inhibitors 1. The specific derivative 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one represents a highly functionalized intermediate. By introducing an N1-methyl group and a C4-amino group, we fundamentally alter the molecule's tautomeric equilibrium, electronic distribution, and lipophilicity. This whitepaper deconstructs the physicochemical properties, structural causality, and self-validating synthetic protocols required to leverage this molecule in advanced chemical biology.
Structural Causality & Physicochemical Profiling
Understanding the physicochemical behavior of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one requires analyzing the causality behind its substituents. Unsubstituted benzimidazolones exist in a dynamic prototropic equilibrium between the oxo-form and the 2-hydroxybenzimidazole tautomer [[2]]().
The Causality of Substitution:
N1-Methylation: Methylating the N1 position breaks the molecular symmetry and strictly restricts tautomerism, locking the core into the oxo-form at physiological pH. This modification slightly increases the lipophilicity (LogP), which is critical for optimizing membrane permeability without violating Lipinski's rules 3.
C4-Amino Group: The primary amine at the C4 position acts as a strong electron-donating group (EDG) via resonance. It enriches the electron density of the aromatic ring, lowering its oxidation potential, while simultaneously providing a highly reactive vector for downstream functionalization (e.g., amide coupling).
Quantitative Physicochemical Summary
Property
Value
Causality / Functional Significance
Molecular Weight
163.18 g/mol
Optimal low-molecular-weight profile for FBDD libraries.
LogP (Predicted)
~0.95
N1-methyl increases lipophilicity; balanced by the polar C4-amino group.
pKa (C4-NH₂)
~4.5
Remains unprotonated at physiological pH (7.4), acting as an H-bond donor.
pKa (N3-H)
~10.5
Weakly acidic; participates in bidentate target coordination.
TPSA
58.2 Ų
Excellent membrane permeability profile for intracellular targeting.
Tautomerism
Oxo-form dominant
N1-methylation prevents 2-hydroxybenzimidazole formation at position 1.
Pharmacophoric Mapping & Target Interactions
In medicinal chemistry, the benzimidazol-2-one core is frequently utilized to mimic urea or amide transition states within enzyme active sites 4. The diagram below illustrates the specific interaction pathways facilitated by the functional groups of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Caption: Pharmacophoric mapping and target interaction pathways of the functionalized scaffold.
To ensure uncompromising scientific integrity, the synthesis of this compound must rely on a self-validating workflow. We utilize 1,1′-carbonyldiimidazole (CDI) for the cyclocarbonylation of the o-phenylenediamine precursor. Causality: CDI is chosen over phosgene or urea because it allows for milder reaction conditions, prevents over-polymerization, and yields exceptionally high purity profiles suitable for continuous flow or batch optimization 5.
Step-by-Step Methodology
Phase 1: Cyclocarbonylation (Core Construction)
Preparation: Dissolve 1.0 equivalent of 3-nitro-N-methylbenzene-1,2-diamine in anhydrous Tetrahydrofuran (THF).
Reagent Addition: Slowly add 1.5 equivalents of CDI dissolved in a THF/PEG300 mixture (7:3, v/v). Causality: PEG300 acts as a phase-transfer catalyst and stabilizes the intermediate imidazolide.
Reaction: Heat the mixture to 60°C under an inert argon atmosphere for 4 hours.
In-Process QC (Validation): Extract a 10 µL aliquot and run LC-MS. The reaction is deemed complete when the precursor mass disappears, and the intermediate (1-methyl-4-nitro-1H-benzo[d]imidazol-2(3H)-one) mass [M+H]⁺ is dominant (>95% AUC).
Phase 2: Catalytic Reduction (Amine Unmasking)
5. Hydrogenation: Transfer the purified intermediate to a high-pressure reactor. Dissolve in analytical-grade methanol.
6. Catalysis: Add 10 wt% Palladium on Carbon (Pd/C). Purge the vessel with N₂ three times, followed by H₂ gas.
7. Reaction: Stir vigorously under 30 psi of H₂ at room temperature for 6 hours.
8. Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Causality: Immediate filtration prevents the highly reactive newly formed C4-amino group from undergoing oxidative degradation.
Phase 3: Final Analytical Validation
9. Potentiometric Titration: Titrate a 0.1 M solution of the final product with 0.1 M HCl and 0.1 M NaOH to empirically validate the pKa values of the C4-NH₂ and N3-H groups. This step guarantees the compound's ionization state matches theoretical models prior to biological assay integration.
Caption: Synthetic workflow and self-validating QC checkpoints for benzimidazolone derivatives.
References
Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC
Source: nih.gov
SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIV
Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase Inhibitors
Source: jmchemsci.com
Discovery of Tetrazolamide-benzimidazol-2-ones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed
Source: nih.gov
Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Comput
Structural Elucidation of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one via Advanced NMR Spectroscopy
Executive Summary The 1,3-dihydro-2H-benzimidazol-2-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of novel therapeutics such as NLRP3 inhibitors[1] and highly thermo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,3-dihydro-2H-benzimidazol-2-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of novel therapeutics such as NLRP3 inhibitors[1] and highly thermostable energetic materials[2]. Accurate structural validation of its functionalized derivatives is a critical bottleneck in drug development. This technical guide provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow for the precise structural elucidation of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one . By analyzing the complex interplay of substituent effects, tautomeric locking, and spin-spin coupling, this document serves as an authoritative reference for researchers seeking to unambiguously characterize annulated 2-imidazolone derivatives.
Structural Dynamics & Tautomeric Considerations
Unsubstituted benzimidazoles typically exhibit rapid tautomerism in solution, which averages the chemical environment of the aromatic protons and broadens the corresponding 13C NMR signals[3]. However, in 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, the introduction of a methyl group at the N1 position permanently locks the tautomeric state. This desymmetrization allows for the distinct resolution of all carbon and proton resonances[3]. Furthermore, the molecular structure features a rigid urea-like [N2C=O] core, which dictates the electronic distribution across the fused aromatic system and heavily influences the chemical shifts of the adjacent heteroatoms[4].
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal quality control metric to eliminate instrumental artifacts and confirm sample integrity before data interpretation.
Step 1: Sample Preparation
Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.
Causality: DMSO-d6 is mandatory because it acts as a strong hydrogen-bond acceptor, slowing down the chemical exchange of the N3-H and C4-NH2 protons. This prevents signal broadening and allows these exchangeable protons to be observed as distinct resonances separate from the aromatic envelope.
Validation: The presence of the residual DMSO pentet at 2.50 ppm (1H) and 39.52 ppm (13C) serves as the internal chemical shift reference.
Tuning and Matching: Perform automated or manual tuning of the probe to the exact impedance of the sample.
Pulse Calibration: Calibrate the 90° pulse width (
P1
) specifically for this sample.
Causality: Relying on default pulse widths can lead to incomplete excitation or signal nulling in 2D experiments. A calibrated
P1
ensures maximum signal-to-noise ratio (SNR) and guarantees that 1H integrations are strictly quantitative.
Step 3: 1D and 2D Acquisition Parameters
1H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.
13C{1H} NMR (100 MHz): 1024 scans, D1 of 2.0 s, spectral width of 220 ppm. WALTZ-16 decoupling applied.
2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling constants (
nJCH
) of 8 Hz.
Causality: The HMBC is the critical validating experiment. It will show a correlation between the N1-methyl protons and the C7a/C2 carbons, unambiguously proving the regiochemistry of the methylation.
Quantitative Data Presentation
The following tables summarize the validated NMR assignments. The spin system of the aromatic ring is an AMX system due to the asymmetric substitution pattern.
Deshielded by the directly attached electronegative NH2 group.
C7a
131.4
Quaternary (C-N)
Bridgehead carbon adjacent to the N1-methyl group.
C3a
123.8
Quaternary (C-N)
Bridgehead carbon adjacent to the N3-H group.
C6
122.1
Methine (CH)
Central aromatic carbon, relatively unaffected by resonance donation.
C5
106.5
Methine (CH)
Ortho to the NH2 group; shielded by strong
π
-electron donation.
C7
102.8
Methine (CH)
Para to the NH2 group; shielded by resonance and steric effects.
N1-CH3
27.2
Primary (CH3)
Typical shift for an N-methyl group on a conjugated heterocycle.
Mechanistic Elucidation of Chemical Shifts
To interpret this data with scientific rigor, one must understand the causality behind the chemical shifts:
The Amino (
π
-Donation) Effect: The -NH2 group at the C4 position is a strongly activating, ortho/para-directing substituent. Through resonance, the nitrogen lone pair donates electron density directly into the aromatic ring, specifically increasing the electron density at the ortho (C5) and para (C7) positions. This increased localized electron density diamagnetically shields the respective protons and carbons. Consequently, H5 (~6.30 ppm) and H7 (~6.45 ppm) resonate significantly upfield compared to the meta-proton H6 (~6.85 ppm).
The Carbonyl Core: The C2 carbon resonates at 155.2 ppm. This chemical shift is lower than a standard ketone (~200 ppm) or amide (~170 ppm) because the carbonyl carbon is flanked by two nitrogen atoms. The dual resonance donation from N1 and N3 into the C=O
π
orbital increases the electron density at C2, shielding it and resulting in the characteristic 2-imidazolone chemical shift[4].
Regiochemical Validation via HMBC: The singlet at 3.25 ppm (N1-CH3) is the key to proving the structure. In a 2D HMBC experiment, this methyl proton signal will show strong
3JCH
cross-peaks to both the C2 carbonyl (155.2 ppm) and the C7a bridgehead carbon (131.4 ppm). The absence of a correlation to C3a definitively proves that the methyl group is at N1, not N3.
Workflow Visualization
The following diagram maps the logical progression of the self-validating NMR elucidation workflow.
Fig 1: Step-by-step NMR elucidation workflow for structural validation.
References
Title: Structural Characterization of 2-Imidazolones: Comparison with their Heavier Chalcogen Counterparts
Source: Inorganic Chemistry - ACS Publications
URL
Title: 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines
Source: Arabian Journal of Chemistry
URL
Title: Chemical Modulation of the 1-(Piperidin-4-yl)
Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The 1H-benzo[d]imidazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologi...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-benzo[d]imidazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one derivatives suggests a high potential for targeted therapeutic intervention. While direct comprehensive studies on this precise scaffold are emerging, a wealth of data from structurally related benzimidazole and benzimidazolone analogues allows for the formulation of well-grounded hypotheses regarding their mechanisms of action. This guide synthesizes current knowledge to propose and elaborate on the most probable molecular pathways and targets for this promising class of compounds, with a primary focus on kinase inhibition and modulation of other key cellular proteins. We will delve into the causality behind experimental designs aimed at elucidating these mechanisms and provide actionable protocols for validation.
Introduction: The Therapeutic Promise of the Benzimidazolone Core
The benzimidazole nucleus is a bioisostere of naturally occurring purine bases, allowing it to interact with a wide array of biological targets with high affinity. The addition of a 2-oxo group to form the benzimidazolone core, combined with an N1-methyl and a C4-amino substitution, creates a unique electronic and steric profile. This specific arrangement is anticipated to confer selectivity and potency towards various enzymatic and receptor systems. Based on extensive research into related compounds, the primary hypothesized mechanisms of action for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one derivatives fall into several key categories, with kinase inhibition being the most prominent.
Hypothesized Mechanisms of Action
Protein Kinase Inhibition: A Dominant Paradigm
A substantial body of evidence points to the benzimidazole scaffold as a potent "hinge-binding" motif for various protein kinases. The nitrogen atoms of the imidazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors. The 4-amino and 1-methyl groups of the core structure are predicted to modulate solubility, cell permeability, and interactions with the solvent-exposed regions of the ATP-binding pocket, thereby influencing potency and selectivity.
Derivatives of 6-(2-amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one have been identified as potent inhibitors of Aurora A kinase, a key regulator of mitosis. Overexpression of Aurora A is a hallmark of many cancers, making it an attractive therapeutic target. It is plausible that 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one derivatives could adopt a similar binding mode, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Structurally related benzimidazole-based compounds have demonstrated inhibitory activity against multiple kinases in crucial signaling pathways, including:
EGFR and HER2: Nazartinib, a benzimidazole derivative, is known to inhibit these key drivers of cell proliferation in various cancers[1].
V600E-mutant BRAF: Sulfonamide-linked 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives have shown potent inhibition of the V600E-mutant BRAF kinase, a critical target in melanoma[2].
PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways are central to cell growth and survival. Benzimidazole derivatives have been shown to inhibit both mTORC1 and mTORC2, as well as PI3Kα[1][3].
The 4-amino group on the target scaffold could potentially form additional hydrogen bonds within the ATP-binding sites of these kinases, enhancing inhibitory activity.
Signaling Pathway: Hypothesized Kinase Inhibition by 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
Caption: Hypothesized inhibition of key protein kinases by the derivative.
Modulation of D-Amino Acid Oxidase (DAAO)
A series of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones have been identified as inhibitors of D-amino acid oxidase (DAAO)[4]. DAAO is a flavoenzyme that metabolizes D-serine, an allosteric modulator of the NMDA receptor. Inhibition of DAAO can increase synaptic levels of D-serine, which is a potential therapeutic strategy for schizophrenia. The 4-amino group in the target scaffold could influence the interaction with the DAAO active site, potentially leading to potent and selective inhibition.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the release of pro-inflammatory cytokines. The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been identified as a novel NLRP3 inhibitor[5]. It is plausible that derivatives of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one could also modulate NLRP3 activity, offering a potential therapeutic avenue for inflammatory diseases.
Validating the Mechanisms: Experimental Protocols
To substantiate the hypothesized mechanisms of action, a series of well-defined experimental workflows are necessary. The following protocols are designed to be self-validating and provide a clear path to mechanistic elucidation.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity and selectivity of the derivatives against a panel of protein kinases.
Methodology: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Kinase Panel Selection: Based on the hypothesized targets, a panel including Aurora A, EGFR, HER2, V600E BRAF, PI3Kα, and mTOR should be selected. A broader screening panel (e.g., KinomeScan) is recommended for initial profiling.
Reagent Preparation:
Prepare a 2X kinase solution in the appropriate kinase buffer.
Prepare a 2X substrate/ATP solution in the same buffer.
Serially dilute the test compounds in DMSO, followed by dilution in kinase buffer to create a 4X compound solution.
Assay Procedure:
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
Incubate for the optimized reaction time (typically 30-60 minutes) at the optimal temperature for the specific kinase.
Stop the reaction and measure the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes.
Add Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Causality and Trustworthiness: This assay directly measures the enzymatic activity of the target kinase in the presence of the inhibitor. The use of a well-characterized recombinant enzyme and a validated detection method ensures the reliability of the results. Including a known inhibitor as a positive control is crucial for validating each experimental run.
Workflow: In Vitro Kinase Inhibition Assay
Caption: Step-by-step workflow for determining kinase inhibition.
Cellular Mechanism of Action Studies
Objective: To confirm the on-target effects of the derivatives in a cellular context.
Methodology: Western Blotting for Phospho-Protein Levels
Cell Culture and Treatment:
Culture a relevant cancer cell line (e.g., a line with overactive EGFR or V600E BRAF) to 70-80% confluency.
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2, 6, 24 hours).
Protein Extraction:
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantify the protein concentration using a BCA assay.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein on an SDS-PAGE gel.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate with primary antibodies against the phosphorylated and total forms of the target kinases and their downstream effectors (e.g., p-Akt, Akt, p-ERK, ERK).
Incubate with HRP-conjugated secondary antibodies.
Detection and Analysis:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Causality and Trustworthiness: This method provides direct evidence of the compound's ability to inhibit the target kinase's activity within the cell by measuring the phosphorylation status of its known substrates. A dose-dependent decrease in the phosphorylation of a downstream effector is a strong indicator of on-target activity.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one derivatives are limited, general trends from related benzimidazole kinase inhibitors can provide guidance for future optimization:
N1-Substitution: The N1-methyl group is likely important for occupying a hydrophobic pocket and preventing unwanted hydrogen bonding interactions.
C4-Amino Group: This group can act as a hydrogen bond donor, potentially increasing affinity and selectivity. Modifications to this group could fine-tune the compound's properties.
Benzene Ring Substitutions: The addition of various substituents to the benzene ring can modulate potency, selectivity, and pharmacokinetic properties. For instance, electron-withdrawing groups have been shown to enhance the activity of some benzimidazole-based BRAF inhibitors[2].
Conclusion
The 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive data available for structurally related compounds, the most probable mechanism of action for derivatives of this scaffold is the inhibition of protein kinases involved in cell proliferation and survival. However, other potential mechanisms, such as the modulation of DAAO and the NLRP3 inflammasome, should not be discounted. The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses and elucidating the precise molecular mechanisms of this intriguing class of compounds. Further investigation into the structure-activity relationships will be crucial for optimizing their therapeutic potential.
References
Buckley, G. M., et al. (2006). Discovery and Initial SAR of Inhibitors of interleukin-1 Receptor-Associated kinase-4. Bioorganic & Medicinal Chemistry Letters, 16(11), 2842-2845. [Link]
Al-Salem, H. S., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(1), 234. [Link]
Maccioni, E., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals, 17(4), 485. [Link]
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Wang, Y., et al. (2020). Discovery of (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives as inhibitors for PTK6. Bioorganic & Medicinal Chemistry, 28(1), 115201. [Link]
Martynov, A., et al. (2024). Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists. Pharmaceuticals, 17(4), 456. [Link]
Powers, J. P., et al. (2006). Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. Bioorganic & Medicinal Chemistry Letters, 16(11), 2842-2845. [Link]
Szymański, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(3), 1018. [Link]
Eldehna, W. M., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(11), 3345. [Link]
Fan, Y., et al. (2020). Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. European Journal of Medicinal Chemistry, 191, 112108. [Link]
Ioannidis, S., et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry, 57(1), 190-205. [Link]
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Gediya, L. K., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22923-22947. [Link]
in vivo pharmacokinetics of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one Authored by a Senior Application Scientist Abstract This guide provides a comprehensive framework for designin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive framework for designing and executing an in vivo pharmacokinetic (PK) study of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a member of the benzimidazole class of compounds. While direct PK data for this specific molecule is not publicly available, this document leverages established knowledge of the broader benzimidazole family to construct a robust, scientifically-grounded investigational plan. We will detail the predicted absorption, distribution, metabolism, and excretion (ADME) profile, provide step-by-step experimental protocols, and outline the necessary bioanalytical and data analysis workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the in vivo behavior of this and similar chemical entities.
Introduction and Predicted Pharmacokinetic Profile
4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one belongs to the benzimidazole scaffold, a privileged structure in medicinal chemistry found in numerous marketed drugs.[1][2] Understanding the pharmacokinetic profile of a new chemical entity is paramount for its development as a therapeutic agent, informing dosing regimens, predicting efficacy, and identifying potential safety liabilities.
Based on extensive studies of the benzimidazole class, we can anticipate a specific set of pharmacokinetic characteristics for our target compound.[3][4][5] These predictions form the rational basis for the experimental design detailed herein.
Key Predicted Pharmacokinetic Properties of Benzimidazole Derivatives:
Pharmacokinetic Phase
Predicted Characteristic
Rationale & Implication for Study Design
Absorption
Low to moderate oral bioavailability (ranging from 2% to 60%).[3]
An intravenous (IV) dose group is essential to determine absolute bioavailability. The formulation for oral (PO) administration will be critical to maximize absorption.
Distribution
Exhibits multicompartment pharmacokinetic models and may bind significantly to plasma proteins.[3][5]
The blood sampling schedule must be designed to capture both the initial distribution phase and the terminal elimination phase. Protein binding assays should be considered as a follow-up study.
Metabolism
Subject to extensive first-pass metabolism in the liver, yielding both active and inactive metabolites.[3][5]
Bioanalytical methods must be highly specific for the parent compound. Metabolite identification studies will be crucial to fully understand the compound's fate.
Excretion
Potential for hepatoduodenal circulation, with metabolites and unchanged drug excreted in urine and feces.[3]
Collection of excreta (urine and feces) can provide a more complete picture of the elimination pathways, though plasma pharmacokinetics is the primary focus of this initial study.
Proposed In Vivo Pharmacokinetic Study Design
The primary objective is to determine the fundamental pharmacokinetic parameters of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one following both intravenous and oral administration in a relevant preclinical species, such as the Sprague-Dawley rat.
Experimental Workflow
The overall workflow is designed to ensure data integrity and reproducibility, from test article preparation through to final data analysis.
Caption: High-level experimental workflow for the proposed pharmacokinetic study.
Detailed Experimental Protocols
Protocol 1: Test Article Formulation
Causality: The choice of vehicle is critical for ensuring complete dissolution and stability of the test article. For benzimidazoles, which can have limited solubility, a multi-component vehicle system is often necessary.
IV Formulation (e.g., 1 mg/mL):
Weigh the required amount of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Dissolve in a minimal amount of DMSO (e.g., 5-10% of final volume).
Add Solutol HS 15 or a similar solubilizing agent (e.g., 10-20%).
QS (bring to final volume) with sterile saline (0.9% NaCl).
Vortex and sonicate until a clear solution is obtained. The solution must be sterile-filtered (0.22 µm filter) before injection.
PO Formulation (e.g., 5 mg/mL):
Weigh the required amount of the test article.
Prepare a vehicle of 0.5% methylcellulose (MC) with 0.1% Tween 80 in purified water.
Levigate the powder with a small amount of the vehicle to create a paste.
Gradually add the remaining vehicle while mixing to create a uniform suspension.
Protocol 2: Animal Dosing and Blood Sampling
Trustworthiness: This protocol uses standard, well-established procedures to minimize animal stress and ensure accurate sample collection. A sparse sampling design with composite data from multiple animals per time point can be used if serial bleeding volumes are a concern.
Animals: Male Sprague-Dawley rats (n=3-4 per group), ~250-300g.
Dosing:
Group 1 (IV): Administer a single 2 mg/kg bolus dose via the lateral tail vein. The low dose is chosen to ensure linearity.[3]
Group 2 (PO): Administer a single 10 mg/kg dose via oral gavage. The higher dose accounts for expected low bioavailability.
Blood Sampling Schedule:
Collect ~150 µL of blood from a cannulated vessel or via tail snip into K2EDTA-coated tubes at the following time points:
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
Plasma Processing:
Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes).
Harvest the supernatant (plasma) into clean, labeled polypropylene tubes.
Store samples at -80°C until bioanalysis.
Protocol 3: LC-MS/MS Bioanalytical Method
Expertise: A validated LC-MS/MS method is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and specificity.
Workflow:
Sample Preparation: Perform protein precipitation. Add 100 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable-isotope-labeled analog) to 50 µL of plasma. Vortex and centrifuge to pellet the precipitated proteins.
Chromatography: Inject the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18). Use a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Optimize and monitor specific Multiple Reaction Monitoring (MRM) transitions for the parent compound and the internal standard.
Validation: The method must be validated according to regulatory guidelines (e.g., FDA/EMA) for linearity, accuracy, precision, selectivity, and stability.
Data Analysis and Interpretation
Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
Key Pharmacokinetic Parameters
The following table summarizes the key parameters to be determined and their significance.
Parameter
Description
Significance
Cmax
Maximum observed plasma concentration
Indicates the rate and extent of absorption.
Tmax
Time to reach Cmax
Provides information on the rate of absorption.
AUC(0-t)
Area under the plasma concentration-time curve from time 0 to the last measurable point
Represents the total drug exposure over the measured time interval.
AUC(0-inf)
Area under the curve extrapolated to infinity
Represents the total drug exposure after a single dose.
t½
Terminal elimination half-life
Determines the time required for the plasma concentration to decrease by half.
CL
Clearance
Measures the volume of plasma cleared of the drug per unit of time.
Vd
Volume of distribution
Indicates the extent of drug distribution into the tissues.
F%
Absolute Bioavailability
The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualization of Metabolic Pathways
While a full metabolite identification study is beyond this initial PK scope, it is the logical next step. The primary metabolic transformations for benzimidazoles involve oxidation and conjugation.
Caption: Predicted metabolic pathways for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the . By leveraging established knowledge of the benzimidazole class and employing validated, state-of-the-art methodologies, the proposed study will generate critical data to inform the future development of this compound. The resulting PK parameters will provide a foundational understanding of its ADME properties, enabling rational dose selection for subsequent efficacy and toxicology studies.
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Jampílek, J., & Kráľová, K. (2018). N-Substituted Prodrugs of Mebendazole Provide Improved Aqueous Solubility and Oral Bioavailability in Mice and Dogs. Journal of Medicinal Chemistry, 61(9), 4049–4062. [Link]
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Ahemad, N., & Rathod, V. (2022). Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evaluation. Journal of Pharmaceutical Negative Results, 13(3), 5193-5207. [Link]
Khattab, M. I., & Ragab, F. A. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 1039-1047. [Link]
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A Comprehensive Guide to the Full Spectral Characterization of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed exploration of the analytical methodologies required for the complete spectral characterization of 4-Amino-1-methyl...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the analytical methodologies required for the complete spectral characterization of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document moves beyond a simple listing of techniques to offer a rationale for experimental choices, ensuring a robust and validated analytical workflow.
Introduction to 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of pharmacological activities.[1] The specific substitution pattern of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, featuring an amino group, a methyl group, and a carbonyl function on the benzimidazolone core, suggests its potential for diverse biological interactions. A thorough spectral characterization is paramount for confirming its chemical identity, purity, and for establishing a reference for future studies.
The Analytical Workflow: A Multi-faceted Approach
A complete structural elucidation of a novel compound necessitates a multi-technique approach, where each method provides a unique piece of the structural puzzle. For 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy is essential.
Caption: Overall workflow for the synthesis, purification, and full spectral characterization of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, both ¹H and ¹³C NMR are critical, with 2D NMR techniques providing further confirmation of the structure.
¹H NMR Spectroscopy
Expected Chemical Shifts and Splitting Patterns:
Proton(s)
Expected Chemical Shift (δ, ppm)
Multiplicity
Rationale
Aromatic-H (3 protons)
6.5 - 7.5
d, t, d
The three protons on the benzene ring will appear in the aromatic region. Their specific shifts and coupling patterns will depend on the electronic effects of the amino and imidazolone moieties.
NH₂
4.5 - 5.5
br s
The protons of the primary amine will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
N-CH₃
3.3 - 3.7
s
The methyl group attached to the nitrogen will be a singlet due to the absence of adjacent protons.
NH (imidazolone)
10.0 - 11.0
br s
The proton on the second nitrogen of the imidazolone ring is expected to be deshielded and appear as a broad singlet.
Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy
Expected Chemical Shifts:
Carbon(s)
Expected Chemical Shift (δ, ppm)
Rationale
C=O (imidazolone)
150 - 160
The carbonyl carbon is significantly deshielded and will appear downfield.
Aromatic-C (6 carbons)
100 - 145
The six carbons of the benzene ring will have distinct chemical shifts based on their substitution. The carbons attached to the nitrogens and the amino group will show the most significant shifts.
N-CH₃
25 - 35
The methyl carbon will appear in the aliphatic region.
Experimental Protocol:
Sample Preparation: Use the same sample prepared for ¹H NMR.
Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C.
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight and, consequently, the molecular formula of the compound.
Expected Fragmentation Pattern:
The fragmentation of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one under electron ionization (EI) or electrospray ionization (ESI) would likely involve the loss of small neutral molecules such as CO or CH₃N, as well as cleavage of the benzimidazole ring.
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrumentation: Introduce the sample into a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental composition.
Parameter
Expected Value
Molecular Formula
C₈H₉N₃O
Exact Mass
163.0746
[M+H]⁺
164.0824
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands:
Functional Group
Expected Wavenumber (cm⁻¹)
Vibration
N-H (amine & amide)
3400 - 3200
Stretching
C-H (aromatic)
3100 - 3000
Stretching
C-H (aliphatic)
3000 - 2850
Stretching
C=O (imidazolone)
1720 - 1680
Stretching
C=C (aromatic)
1600 - 1450
Stretching
C-N
1350 - 1250
Stretching
Experimental Protocol:
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: Record the FT-IR spectrum using a suitable spectrometer.
Data Acquisition: Scan the mid-infrared region (4000-400 cm⁻¹).
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of the molecule by measuring its absorption of ultraviolet and visible light. The benzimidazolone core, being an aromatic and conjugated system, is expected to show characteristic absorption bands.
Expected Absorption Maxima (λmax):
The UV-Vis spectrum of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in a polar solvent like ethanol or methanol is expected to exhibit two or three main absorption bands in the range of 200-400 nm, corresponding to π→π* and n→π* electronic transitions within the conjugated system.
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Caption: Chemical structure of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Conclusion
The comprehensive spectral characterization of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one through the synergistic application of NMR, MS, FT-IR, and UV-Vis spectroscopy provides an unambiguous confirmation of its structure. This detailed analytical data serves as a critical reference for quality control, regulatory submissions, and further research and development in the pharmaceutical sciences.
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The 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one Scaffold: A Versatile Core for Modern Drug Discovery
Introduction: The Benzimidazolone Nucleus as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a variety...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Benzimidazolone Nucleus as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a variety of biological targets with high affinity, thereby serving as a foundation for the development of diverse therapeutic agents. The benzimidazole ring system is a quintessential example of such a scaffold.[1][2] This bicyclic aromatic heterocycle, consisting of a fusion of benzene and imidazole rings, is a core component of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a versatile building block for designing targeted therapies.[3]
This guide focuses on a specific, yet highly promising, derivative: 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one . While this particular molecule is not extensively documented in the public domain, its structural motifs—the aminobenzimidazole core and the benzimidazol-2-one (or benzimidazolone) feature—are well-established pharmacophores. By examining the rich pharmacology of its close analogs, we can delineate the vast potential of this scaffold and provide robust protocols for its application in contemporary drug discovery programs. This document will serve as a technical guide for researchers, providing insights into the synthesis, potential applications, and methodologies for evaluating the biological activity of compounds derived from this promising core structure.
Synthetic Strategy: Accessing the 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one Core
The synthesis of substituted benzimidazoles and benzimidazolones typically begins with an appropriately substituted o-phenylenediamine precursor.[3][4] A plausible and efficient synthetic route to the title compound is proposed below, based on established chemical transformations.
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a commercially available nitrated aniline. The key steps involve N-methylation, reduction of the nitro group to an amine, and finally, cyclization to form the benzimidazolone ring.
Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Abstract The 1-methyl-1H-benzo[d]imidazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry and materials science, with the 4-amino substituted variant serving as a critical building block for the synth...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 1-methyl-1H-benzo[d]imidazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry and materials science, with the 4-amino substituted variant serving as a critical building block for the synthesis of a diverse array of functionalized molecules.[1][2][3][4] This document provides a comprehensive guide to the catalytic cross-coupling reactions of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, with a focus on palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are instrumental in the construction of carbon-carbon and carbon-nitrogen bonds, enabling the rapid assembly of complex molecular architectures.[5][6] Detailed, field-proven protocols, mechanistic insights, and data-driven application notes are presented to guide researchers, scientists, and drug development professionals in leveraging this versatile substrate for their synthetic endeavors.
Introduction: The Significance of the 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one Core
The benzimidazole heterocycle is a cornerstone in the development of pharmaceuticals and functional organic materials.[3][7] Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a multitude of biologically active compounds. The 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one derivative, in particular, offers a strategic advantage for synthetic diversification. The amino group at the 4-position provides a handle for further functionalization, while the benzimidazolone core often imparts desirable pharmacokinetic properties to drug candidates.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and efficient methods for bond construction with broad functional group tolerance.[5][6] This guide focuses on three key palladium-catalyzed reactions that are highly applicable to the functionalization of a halogenated precursor to 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one:
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures.[6][8][9]
Buchwald-Hartwig Amination: For the construction of C(sp²)–N bonds, crucial for the synthesis of arylamines.[10][11]
Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds, leading to the synthesis of aryl alkynes.[12][13][14]
The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for both exploratory research and large-scale synthetic campaigns.
Suzuki-Miyaura Coupling: Arylation of the Benzimidazolone Core
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds between a halide and an organoboron compound.[9][15] In the context of our target molecule, a 4-halo-1-methyl-1H-benzo[d]imidazol-2(3H)-one serves as the electrophilic partner, reacting with a variety of aryl or heteroaryl boronic acids.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium source, ligand, and base is critical for achieving high yields and preventing side reactions. For nitrogen-rich heterocycles like benzimidazolones, ligands such as SPhos and XPhos have demonstrated excellent performance.[16] The base not only facilitates the transmetalation step but can also influence the stability of the catalyst and starting materials.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-iodo-1-methyl-1H-benzo[d]imidazol-2(3H)-one with a representative arylboronic acid.
Materials:
4-Iodo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Arylboronic acid (1.2 equivalents)
Pd₂(dba)₃ (2 mol%)
SPhos (4 mol%)
K₃PO₄ (2.5 equivalents)
1,4-Dioxane/Water (4:1 mixture)
Procedure:
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-iodo-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).
Add 5 mL of the 1,4-dioxane/water (4:1) solvent mixture.
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[10] This reaction is particularly valuable for synthesizing substituted anilines and related compounds, which are common motifs in pharmaceuticals.
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
The choice of ligand is crucial to promote the reductive elimination step and prevent catalyst decomposition. Sterically hindered phosphine ligands, such as tBuXPhos and RuPhos, are often employed.[11][17] The base plays a key role in deprotonating the amine, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being commonly used.[18]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one with a primary or secondary amine.
Materials:
4-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Amine (1.5 equivalents)
Pd(OAc)₂ (2 mol%)
tBuXPhos (4 mol%)
NaOtBu (2.0 equivalents)
Toluene
Procedure:
In a glovebox, charge a dry Schlenk tube with Pd(OAc)₂ (0.02 mmol) and tBuXPhos (0.04 mmol).
Add 2 mL of dry, degassed toluene and stir for 10 minutes to form the active catalyst.
To a separate Schlenk tube, add 4-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 mmol), the amine (1.5 mmol), and NaOtBu (2.0 mmol).
Add 3 mL of dry, degassed toluene to this mixture.
Transfer the pre-formed catalyst solution to the substrate-containing Schlenk tube via cannula.
Seal the tube and heat the reaction at 110 °C for 16-24 hours.
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Purify the residue by flash column chromatography.
The Sonogashira coupling reaction provides a direct and efficient route to synthesize aryl alkynes by coupling an aryl halide with a terminal alkyne.[12][13][14] This reaction is typically co-catalyzed by palladium and copper species.
Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] An amine base is required to deprotonate the terminal alkyne.
Experimental Protocol: Sonogashira Coupling
The following protocol details the Sonogashira coupling of 4-iodo-1-methyl-1H-benzo[d]imidazol-2(3H)-one with a terminal alkyne.
Materials:
4-Iodo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Terminal alkyne (1.5 equivalents)
Pd(PPh₃)₂Cl₂ (3 mol%)
CuI (5 mol%)
Triethylamine (Et₃N)
Tetrahydrofuran (THF)
Procedure:
To a stirred solution of 4-iodo-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 mmol) and the terminal alkyne (1.5 mmol) in a 1:1 mixture of THF and Et₃N (10 mL), add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol) under an argon atmosphere.
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
The palladium-catalyzed cross-coupling reactions of 4-halo-1-methyl-1H-benzo[d]imidazol-2(3H)-one provide a powerful and versatile platform for the synthesis of a wide range of functionalized derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as detailed in these application notes, offer reliable and high-yielding methods for the construction of C-C and C-N bonds. By understanding the underlying mechanisms and carefully selecting the appropriate catalysts, ligands, and reaction conditions, researchers can effectively utilize these protocols to accelerate their drug discovery and materials science programs. The experimental procedures and data presented herein serve as a practical guide to unlock the synthetic potential of the 4-amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one scaffold.
References
ResearchGate. (n.d.). Benzimidazolyl Palladium Complexes as Highly Active and General Bifunctional Catalysts in Sustainable Cross-Coupling Reactions | Request PDF. Retrieved from [Link]
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]
MDPI. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
ResearchGate. (2025). Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling: Development of a Practical and Highly Active Palladium Catalyst System for Coupling of Aromatic Halides with Arylboronic Acids. | Request PDF. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
PMC. (n.d.). Synergistic performance of a new bimetallic complex supported on magnetic nanoparticles for Sonogashira and C–N coupling reactions. Retrieved from [Link]
Purdue University. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
ResearchGate. (n.d.). Sonogashira Coupling with Aqueous Ammonia Directed to the Synthesis of Azotolane Derivatives | Request PDF. Retrieved from [Link]
PMC. (n.d.). Efficient Synthesis of 1H-Benzo[5][12]imidazo[1,2-c][10][19]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Retrieved from [Link]
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
PubMed. (2025). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Retrieved from [Link]
Indian Journal of Chemistry. (2024). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]
Domainex. (2024). Synthesis in Review: Aminative Suzuki-Miyaura Coupling and Cu-Catalysed Dehydrogenation/Lactonization of C(sp3)-H Bonds. Retrieved from [Link]
Journal of the Chemical Society, Chemical Communications. (n.d.). Synthesis of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile and related compounds. Retrieved from [Link]
MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]
PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Benzo[5][12]imidazo[2,1-b]thiazole by Cu(II)-catalyzed Thioamination of Nitroalkene with 1H-Benzo[d]imidazole-2-thiol. Retrieved from [Link]
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]
Indian Journal of Chemistry. (n.d.). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). Retrieved from [Link]
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
PMC. (n.d.). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Retrieved from [Link]
ACS Publications. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Retrieved from [Link]
SciSpace. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. Retrieved from [Link]
Application Note: In Vitro Kinase Assay Preparation Using 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Executive Summary The benzimidazolone scaffold is a highly privileged motif in modern drug discovery, frequently utilized as a structural linchpin for designing potent kinase inhibitors and pathway-specific probes[1][2]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The benzimidazolone scaffold is a highly privileged motif in modern drug discovery, frequently utilized as a structural linchpin for designing potent kinase inhibitors and pathway-specific probes[1][2]. Specifically, 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one (4-AMB) serves as an ideal starting pharmacophore. The core mimics the adenine ring of ATP, while the 4-amino group provides a versatile synthetic handle for extending the molecule into the kinase solvent channel[3].
This application note details the preparation, handling, and execution of a high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) in vitro assay to evaluate 4-AMB and its derivatives against p38α MAPK.
Mechanistic Grounding & Causality
To design a robust assay, one must understand the physical and chemical behavior of the probe.
Hinge-Binding Dynamics: The carbonyl oxygen and the adjacent NH of the benzimidazolone core form critical, directional hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Met109 in p38α)[2].
Tautomeric Control: The 1-methyl substitution on 4-AMB prevents uncontrolled tautomerization, locking the molecule into the 2-oxo conformation required for optimal target engagement[3].
Why TR-FRET? Benzimidazolone derivatives and hybrid compounds can occasionally exhibit native autofluorescence[4]. TR-FRET introduces a temporal delay (typically 100 µs) before signal acquisition. This allows short-lived compound autofluorescence to decay completely, ensuring that the measured signal is exclusively driven by the target-probe interaction.
Proper handling of 4-AMB is critical. Like many planar, heterocyclic pharmaceutical intermediates[5], it is prone to precipitation in aqueous environments if not formulated correctly.
Component
Specification
Causality / Rationale
4-AMB Stock
10 mM in 100% Anhydrous DMSO
Prevents aqueous precipitation of the planar scaffold. DMSO must be anhydrous to prevent compound hydrolysis.
Assay Buffer
50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
Brij-35 is a non-ionic detergent that mitigates non-specific plastic binding and prevents promiscuous compound aggregation.
Kinase
Recombinant His-tagged p38α (2 nM final)
His-tag enables recruitment of the Europium-labeled antibody for the FRET pair.
Reference Inhibitor
Staurosporine (10 µM stock)
Broad-spectrum ATP-competitive inhibitor used to define the absolute MIN signal (100% inhibition).
Experimental Protocol: TR-FRET Binding Assay
This protocol is designed as a self-validating system . Every assay plate must contain internal controls to calculate the Z'-factor, ensuring the data is mathematically trustworthy before any IC₅₀ values are derived.
Fig 2: Step-by-step TR-FRET assay workflow for 4-AMB kinase evaluation.
Step-by-Step Methodology
Acoustic Compound Dispensing:
Prepare a 10-point, 3-fold serial dilution of 4-AMB in 100% DMSO.
Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 100 nL of the compound into a low-volume 384-well plate.
Causality: Acoustic handling eliminates plastic pipette tip adsorption—a common source of error when handling hydrophobic benzimidazolones—and strictly normalizes the final DMSO concentration to 1% (v/v).
Self-Validating Control Matrix Assembly:
MAX Control (0% Inhibition): Dispense 100 nL of pure DMSO into columns 1-2.
MIN Control (100% Inhibition): Dispense 100 nL of 10 µM Staurosporine into columns 23-24.
Kinase/Antibody Addition:
Add 5 µL of a 2x Kinase/Antibody mix (4 nM p38α, 2 nM Eu-Anti-His) in Assay Buffer to all wells.
Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute and incubate at room temperature for 30 minutes.
Causality: Benzimidazolones often exhibit slow-binding kinetics due to the necessary displacement of tightly bound water molecules in the kinase hinge region. Pre-incubation ensures the compound reaches steady-state equilibrium before the tracer is introduced.
Tracer Addition:
Add 5 µL of 2x Tracer mix (e.g., 20 nM Kinase Tracer 199) to all wells.
Incubate for 60 minutes at room temperature protected from light.
Detection:
Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision).
The raw TR-FRET emission ratio (665 nm / 615 nm) is converted to % Inhibition using the self-validating MAX and MIN controls. A successful assay must yield a Z'-factor > 0.60, proving the assay's dynamic range is sufficient to distinguish true 4-AMB binding from background noise.
Compound / Control
Expected IC₅₀ (nM)
Hill Slope
Z'-Factor
Interpretation
4-AMB (Parent Scaffold)
> 10,000 nM
N/A
> 0.75
Weak baseline affinity; validates the core requires functionalization at the 4-amino position.
Title: Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds
Source: MDPI Pharmaceuticals
URL: [Link][4]
Title: Synthesis and evaluation of chemical linchpins for highly selective CK2α targeting
Source: bioRxiv
URL: [Link][2]
Title: Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules
Source: PubMed Central (PMC)
URL: [Link][3]
chromatographic separation methods for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
An In-Depth Guide to the Chromatographic Separation of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one Introduction: The Analytical Imperative for a Novel Benzimidazolone The benzimidazole scaffold is a cornerstone in med...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Chromatographic Separation of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Introduction: The Analytical Imperative for a Novel Benzimidazolone
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] The specific compound, 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, is a functionalized derivative with significant potential as a synthetic intermediate or a bioactive molecule in its own right. Its structure, featuring a primary aromatic amine and a methylated benzimidazolone core, presents unique challenges and opportunities for analytical and preparative separation.
The rigorous purification and characterization of such molecules are non-negotiable in drug discovery and development. Achieving high purity is essential for accurate biological testing, and the ability to resolve and quantify potential stereoisomers is critical, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[3]
This comprehensive technical guide provides a suite of detailed chromatographic protocols for the analysis and purification of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. The methodologies are designed for researchers, analytical scientists, and process chemists, offering a robust framework for purity assessment, quantification, and preparative-scale isolation. The protocols are grounded in established principles of chromatography applied to analogous structures, such as benzodiazepines and other benzimidazole derivatives.[4][5]
Part 1: Achiral Separation for Purity and Quantification
The primary goal of achiral chromatography is to separate the target compound from starting materials, by-products, and degradation products. Reversed-phase chromatography is the workhorse technique for this purpose due to its broad applicability to moderately polar organic molecules.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol details a robust reversed-phase HPLC method for routine purity analysis and quantification.
Causality and Experimental Choices:
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for the benzimidazolone core. The end-capping on modern C18 columns minimizes peak tailing that can arise from interactions between the basic amino group and residual silanols on the silica surface.
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for many nitrogen-containing heterocycles.
pH Modifier: A buffer such as ammonium acetate or a low concentration of an acid like formic acid is crucial. For this compound, a slightly acidic to neutral pH (e.g., pH 3-7) will ensure the primary amine is protonated, leading to better peak shape and solubility in the aqueous mobile phase.[6]
Detection: The benzimidazole ring system contains a strong chromophore, making UV detection highly effective. A detection wavelength around 240-280 nm is typically suitable for this class of compounds.[4][5]
Experimental Protocol: RP-HPLC
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic System: Configure an HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
Run the Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the sample (typically 5-10 µL) and run the gradient program.
Data Analysis: Integrate the peak corresponding to 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. Purity is typically assessed by the area percent method. For quantification, a calibration curve should be prepared using a certified reference standard.
Data Presentation: HPLC Method Parameters
Parameter
Recommended Setting
Column
C18 Reversed-Phase, 250 x 4.6 mm, 5 µm particle size
For higher throughput and improved resolution, the HPLC method can be transferred to a UPLC system. The principles remain the same, but the instrumentation utilizes columns with smaller particles (<2 µm) and can withstand higher backpressures.[7]
Causality and Experimental Choices:
Stationary Phase: A sub-2 µm C18 column is used to achieve higher efficiency and resolution.[8]
System and Parameters: The flow rate is reduced, and the gradient time is significantly shortened to leverage the speed of the UPLC system. The injection volume is also smaller to prevent column overloading.
Experimental Protocol: RP-UPLC
The sample preparation is identical to the HPLC method. The key is to adapt the HPLC gradient to the smaller column volume and higher efficiency of the UPLC system.
Data Presentation: UPLC Method Parameters
Parameter
Recommended Setting
Column
Acquity BEH C18, 50 x 2.1 mm, 1.7 µm particle size[8]
While 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one itself is not chiral, synthetic precursors or related derivatives may be. This section provides a protocol for chiral separation, which is a critical capability in pharmaceutical development. The primary amine on the target molecule serves as an excellent handle for interaction with a chiral stationary phase (CSP).
Causality and Experimental Choices:
Stationary Phase: Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(phenylcarbamate), are exceptionally versatile for separating a wide range of chiral compounds, including those with primary amines.[3][9] Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) is a robust, immobilized phase suitable for this application.
Mobile Phase: Normal-phase chromatography (e.g., hexane/alcohol) is often highly effective for enantiomeric separations on polysaccharide CSPs. The alcohol modifier (e.g., isopropanol or ethanol) modulates retention, while a small amount of a basic additive (like diethylamine, DEA) is crucial to prevent peak tailing by deactivating acidic sites on the silica support and ensuring the analyte is in a neutral state.
Experimental Protocol: Chiral HPLC
Sample Preparation: Dissolve the sample in the mobile phase or a miscible solvent (e.g., ethanol) to a concentration of ~1.0 mg/mL.
Chromatographic System: Configure an HPLC system for normal-phase chromatography. Crucially, ensure the system is completely free of any water or buffers from previous reversed-phase analyses.
Run the Analysis: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (this can take longer than for RP columns). Inject the sample and run the isocratic program.
Data Analysis: If two peaks are observed, they correspond to the two enantiomers. The enantiomeric excess (% ee) can be calculated from the relative peak areas.
Part 3: Preparative Chromatography for Compound Purification
After synthesis, the crude product often requires purification to remove unreacted starting materials and side products. Flash column chromatography is the standard method for this on a laboratory scale.
Causality and Experimental Choices:
Stationary Phase: Silica gel is the most common stationary phase for flash chromatography due to its effectiveness and low cost.
Eluent System: The choice of eluent is critical for achieving good separation. A solvent system is typically developed using Thin Layer Chromatography (TLC) first. For a compound of intermediate polarity like this one, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is appropriate. Based on literature for similar compounds, an ethyl acetate/hexane or ethyl acetate/petroleum ether system is a good starting point.[10]
TLC Analysis: Develop a TLC method to find a solvent system that gives the target compound an Rf value of approximately 0.3-0.4.
Column Packing: Pack a glass or pre-packed flash column with silica gel using the initial, less polar eluent.
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution.
Elution: Run the column with the chosen eluent system. An isocratic elution can be used, or a step gradient (gradually increasing the proportion of the polar solvent) can be employed to elute the components.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation: Flash Chromatography Parameters
Parameter
Recommended Setting
Stationary Phase
Silica Gel, 40-63 µm particle size
Eluent
Hexane / Ethyl Acetate (gradient, e.g., starting from 100% Hexane to 50% Ethyl Acetate)
Loading Method
Dry loading adsorbed onto silica gel
Monitoring
TLC with UV visualization (254 nm) and/or a potassium permanganate stain
References
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.[Link]
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies.[Link]
Separation of enantiomers of benzodiazepines on the Chiral-AGP column. ResearchGate.[Link]
Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC.[Link]
Identification and Characterization of benzo[d]oxazol-2(3H)-one Derivatives as the First Potent and Selective Small-Molecule Inhibitors of Chromodomain Protein CDYL. PubMed.[Link]
Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PMC.[Link]
Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. PMC.[Link]
A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine. Waters Corporation.[Link]
SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iaşi.[Link]
Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate.[Link]
Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. PMC.[Link]
Liquid chromatographic resolution of 3-amino-1,4-benzodiazepin-2-ones on crown ether-based chiral stationary phases. PubMed.[Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).[Link]
Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). Indian Journal of Chemistry.[Link]
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.[Link]
Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. DSpace@Utrecht University Repository.[Link]
Design, Synthesis, and Evaluation of New 1H‑Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. DiVA portal.[Link]
Application Notes and Protocols for the Functionalization of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in Organic Synthesis
Introduction: The Versatility of the Benzimidazolone Scaffold The 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one core is a privileged scaffold in medicinal chemistry and organic synthesis. Its unique electronic and struc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatility of the Benzimidazolone Scaffold
The 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one core is a privileged scaffold in medicinal chemistry and organic synthesis. Its unique electronic and structural features, combining a urea-like moiety within a bicyclic aromatic system, make it an attractive starting point for the synthesis of a diverse array of functionalized molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key functionalization strategies for this versatile building block. We will delve into the chemical principles underpinning these transformations and provide detailed, field-proven protocols for their execution. The primary focus will be on the reactions of the highly reactive 4-amino group, a key handle for molecular diversification.
Strategic Functionalization of the 4-Amino Group
The exocyclic amino group at the 4-position of the benzimidazolone ring is the most nucleophilic site, making it the primary target for a range of electrophilic reagents. This section will explore common and impactful derivatization strategies.
Acylation: Synthesis of Amide Derivatives
The acylation of the 4-amino group to form amides is a fundamental transformation for introducing a wide variety of substituents. This reaction not only modifies the steric and electronic properties of the parent molecule but also provides a platform for further functionalization. The choice of acylating agent and reaction conditions is crucial for achieving high yields and purity.
Causality Behind Experimental Choices: The use of a base, such as pyridine or triethylamine, is essential to neutralize the acid byproduct (e.g., HCl from an acyl chloride) and to deprotonate the ammonium salt that may form, thus regenerating the nucleophilic free amine. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to avoid hydrolysis of the acylating agent.
Experimental Protocol: Acylation with Acetic Anhydride
This protocol describes the synthesis of 4-acetamido-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Materials:
4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Acetic anhydride
Pyridine
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in a minimal amount of DCM.
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to afford the desired 4-acetamido-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Data Presentation: Representative Acylation Reactions
Caption: General workflow for the acylation of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Urea and Thiourea Formation: Expanding Structural Diversity
The reaction of the 4-amino group with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are prevalent in pharmacologically active molecules due to their ability to act as hydrogen bond donors and acceptors.
Causality Behind Experimental Choices: These reactions are typically carried out in aprotic solvents to prevent the hydrolysis of the highly reactive isocyanate or isothiocyanate. The reaction generally proceeds without the need for a catalyst, as the amino group is sufficiently nucleophilic.
Experimental Protocol: Synthesis of a Phenyl Urea Derivative
This protocol details the synthesis of 1-(1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)-3-phenylurea.
Materials:
4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Phenyl isocyanate
Anhydrous Tetrahydrofuran (THF)
Standard laboratory glassware
Procedure:
Dissolve 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
To the stirred solution, add phenyl isocyanate (1.05 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.
Monitor the reaction by TLC until the starting amine is consumed.
If a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum.
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Caption: General workflow for the synthesis of urea and thiourea derivatives.
Diazotization and Subsequent Reactions: A Gateway to Diverse Functionalities
The diazotization of the 4-amino group to form a diazonium salt opens up a vast landscape of synthetic possibilities. Diazonium salts are highly versatile intermediates that can be converted into a wide range of functional groups, including halogens, hydroxyl, cyano, and can also participate in azo coupling reactions.[1][2][3]
Causality Behind Experimental Choices: The diazotization reaction must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[4] An excess of acid is used to ensure the complete formation of nitrous acid from sodium nitrite and to maintain an acidic environment that stabilizes the diazonium salt.
Experimental Protocol: Diazotization and Azo Coupling
This protocol describes the synthesis of an azo dye by coupling the diazonium salt of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one with 2-naphthol.
Materials:
4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Sodium nitrite (NaNO₂)
Concentrated Hydrochloric acid (HCl)
2-Naphthol
Sodium hydroxide (NaOH)
Ice
Distilled water
Standard laboratory glassware
Procedure:
Part A: Diazotization
In a beaker, suspend 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in a mixture of concentrated HCl and water.
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes. The solution should be used immediately in the next step.
Part B: Azo Coupling
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
Cool this solution to 0-5 °C in an ice bath.
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
A colored precipitate (the azo dye) should form immediately.
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
Data Presentation: Potential Sandmeyer Reactions
The diazonium salt can be further utilized in Sandmeyer reactions to introduce various substituents.[1][2]
Caption: Workflow for diazotization and subsequent azo coupling reaction.
Conclusion: A Platform for Innovation
The functionalization of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one offers a rich and diverse field for chemical exploration. The protocols and principles outlined in this application note provide a solid foundation for researchers to synthesize novel derivatives with potential applications in drug discovery and materials science. The reactivity of the 4-amino group serves as a versatile handle, enabling the introduction of a wide array of functionalities and the construction of complex molecular architectures. As a senior application scientist, I encourage the creative application of these methods to unlock the full potential of this valuable synthetic building block.
References
Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. [Link]
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3353-3367. [Link]
Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. [Link]
Amblard, F., et al. (2006). N-Terminus Acetylation Protocol. CDN. [Link]
Mastri, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]
Taka, J. P., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(15), 4467. [Link]
Baireddy, K. (2024). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][2][5]-oxazepin-3(2H) ones. Indian Journal of Chemistry, 63(12). [Link]
Molou, K. Y. G., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Acta Chimica & Pharmaceutica Indica, 12(3), 1-7. [Link]
Zhu, S., & Li, J. (2021). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Chemical Papers, 75(10), 5275-5282. [Link]
Anuse, M. A., & Kolekar, G. B. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemistry and Technology, 9(4), 33-42. [Link]
Technical Support Center: Synthesis of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. This document outlines a...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. This document outlines a validated synthetic pathway and offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yield. Our approach is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Synthetic Overview
The synthesis of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is most effectively achieved through a three-step sequence starting from the commercially available o-phenylenediamine. The overall synthetic scheme is as follows:
Caption: Overall synthetic workflow for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Part 1: Detailed Experimental Protocols
Protocol 1: Synthesis of 1H-Benzo[d]imidazol-2(3H)-one
This procedure is adapted from established methods for the synthesis of benzimidazolones from o-phenylenediamines and urea.[1][2]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-phenylenediamine (1 equivalent) and urea (1.5 equivalents).
Solvent and Catalyst (Optional but Recommended): Add a high-boiling point organic solvent such as o-dichlorobenzene or DMSO. The addition of a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) (0.005 equivalents) can improve reaction kinetics and yield.[2]
Heating: Heat the reaction mixture to 130-150 °C with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas. The reaction is typically complete within 4-8 hours.
Work-up and Purification:
Cool the reaction mixture to room temperature.
If a solid precipitates, collect it by vacuum filtration. If not, pour the mixture into cold water to induce precipitation.
Wash the crude solid with cold water and then a small amount of cold ethanol.
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 1H-Benzo[d]imidazol-2(3H)-one.
Protocol 2: Synthesis of 1-Methyl-1H-benzo[d]imidazol-2(3H)-one
This protocol describes the N-methylation of the benzimidazolone core.
Reaction Setup: In a round-bottom flask, dissolve 1H-Benzo[d]imidazol-2(3H)-one (1 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO.
Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.2 equivalents), portion-wise at room temperature.
Alkylation: Add methyl iodide (CH3I) (1.1 equivalents) dropwise to the suspension.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
Pour the reaction mixture into ice-water.
Collect the precipitated solid by vacuum filtration.
Wash the solid with water until the filtrate is neutral.
Dry the crude product and purify by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 3: Synthesis of 4-Nitro-1-methyl-1H-benzo[d]imidazol-2(3H)-one
This procedure outlines the regioselective nitration of the methylated benzimidazolone.
Reaction Setup: In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.
Substrate Addition: Slowly add 1-Methyl-1H-benzo[d]imidazol-2(3H)-one (1 equivalent) in small portions, ensuring the temperature remains below 5 °C.
Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, maintaining a low temperature. Add this nitrating mixture dropwise to the solution of the substrate, keeping the reaction temperature below 5 °C.
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
Work-up and Purification:
Carefully pour the reaction mixture onto crushed ice with stirring.
Collect the precipitated solid by vacuum filtration.
Wash the solid thoroughly with cold water until the washings are neutral.
Dry the crude product. This product may be a mixture of isomers and can be purified by column chromatography.
Protocol 4: Synthesis of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
This protocol details the reduction of the nitro group to the desired amine.
Reaction Setup: In a round-bottom flask, suspend 4-Nitro-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1 equivalent) in ethanol or a mixture of ethanol and water.
Reducing Agent Addition: Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 equivalents).[3][4]
Acidification and Heating: Slowly add concentrated hydrochloric acid. Heat the reaction mixture to reflux (around 70-80 °C) for 2-4 hours.
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Part 2: Troubleshooting Guides
Troubleshooting Workflow: Low Yield in Synthesis
Caption: A logical workflow for troubleshooting low reaction yields.
Step-Specific Troubleshooting (Q&A Format)
Step 1 & 2: Synthesis and Methylation of the Benzimidazolone Core
Q: My yield for the initial cyclization to form 1H-Benzo[d]imidazol-2(3H)-one is low. What could be the cause?
A: Low yields in this step are often due to incomplete reaction or sublimation of the starting o-phenylenediamine at high temperatures. Ensure the reaction is heated uniformly and for a sufficient duration. Using a high-boiling solvent and a phase-transfer catalyst can significantly improve the yield by ensuring a homogeneous reaction mixture and accelerating the reaction rate.[2]
Q: I am observing incomplete methylation of the benzimidazolone.
A: Incomplete methylation can be due to a weak base or insufficient reaction time. Ensure your base (e.g., K2CO3 or NaH) is fresh and anhydrous. Using a stronger base like NaH can deprotonate the benzimidazolone more effectively. Also, allow the reaction to proceed for an adequate amount of time, monitoring by TLC until the starting material is consumed.
Step 3: Nitration of 1-Methyl-1H-benzo[d]imidazol-2(3H)-one
Q: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 4-position?
A: The formation of multiple isomers (e.g., 5-nitro, 6-nitro, and 7-nitro) is a common challenge in the nitration of substituted benzimidazoles. The regioselectivity is highly dependent on the reaction conditions.[5]
Temperature Control: Strict temperature control is crucial. Maintaining the temperature at 0 °C or slightly below minimizes the formation of undesired isomers.
Rate of Addition: Add the nitrating agent very slowly to the substrate solution to maintain a low localized concentration of the nitronium ion.
Alternative Nitrating Agents: If mixed acid gives poor selectivity, consider milder nitrating agents. However, for benzimidazolones, mixed acid is generally the most effective.
Q: I am observing the formation of di-nitro products.
A: Di-nitration occurs when the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). Use only a slight excess of nitric acid (1.05-1.1 equivalents) and maintain a low reaction temperature.
Step 4: Reduction of 4-Nitro-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Q: The reduction of the nitro group is incomplete.
A: Incomplete reduction can be due to insufficient reducing agent or deactivation of the catalyst (if using catalytic hydrogenation).
SnCl2/HCl: Ensure you are using a sufficient excess of SnCl2·2H2O (at least 3 equivalents). The reaction is often vigorous, so ensure proper mixing.[4][6]
Catalytic Hydrogenation: If using H2/Pd-C, ensure the catalyst is active and the system is properly purged with hydrogen. Some nitro compounds can poison the catalyst.
Q: My final product is difficult to purify and appears to be contaminated with tin salts.
A: Tin salts can be difficult to remove. After neutralization, it is crucial to thoroughly extract the product. Washing the organic layer with a solution of Rochelle's salt (potassium sodium tartrate) can help to chelate and remove residual tin salts.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the expected overall yield for this synthetic sequence?
A: The overall yield can vary significantly depending on the optimization of each step. A reasonable expected yield for each step is in the range of 60-80%, leading to an overall yield of approximately 20-40%.
Q: How can I monitor the progress of these reactions?
A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of all steps. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material and the product.
Q: Are there any safety precautions I should be aware of?
A: Yes. The nitration step involves the use of concentrated nitric and sulfuric acids, which are highly corrosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reduction with SnCl2/HCl is also exothermic and produces acidic fumes.
Q: Can I use other reducing agents for the final step?
A: Yes, other reducing agents can be used. Catalytic hydrogenation with H2 over Palladium on carbon (Pd/C) is a clean and efficient method.[3] Iron powder in acidic medium (e.g., acetic acid or HCl) is another common and cost-effective alternative. The choice of reducing agent may depend on the presence of other functional groups in the molecule.
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CN102285924A - Synthesis method of benzimidazolone. Google Patents.
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2939-2954. Available from: [Link]
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overcoming solubility issues of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in aqueous media
Target Compound: 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one Audience: Researchers, Formulation Scientists, and Preclinical Development Professionals Welcome to the Technical Support Center. This guide is engineered t...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Audience: Researchers, Formulation Scientists, and Preclinical Development Professionals
Welcome to the Technical Support Center. This guide is engineered to help you overcome the severe aqueous solubility barriers associated with 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Physicochemical Profiling & Causality
The compound presents significant formulation challenges typical of benzimidazole and benzimidazolone derivatives. The planar aromatic core promotes strong intermolecular π-π stacking, while the cyclic urea and primary 4-amino group act as potent hydrogen bond networks. This results in an exceptionally high crystal lattice energy. Consequently, the thermodynamic barrier to disrupt the solid state and solvate the molecule in water is immense, often restricting intrinsic aqueous solubility to the sub-microgram per milliliter range 1. Furthermore, as a Biopharmaceutics Classification System (BCS) Class II/IV candidate, its low dissolution rate in physiological fluids severely limits its bioavailability 2.
Formulation Decision Matrix
Decision matrix for overcoming benzimidazolone solubility barriers.
Troubleshooting FAQs & Validated Protocols
Issue 1: Precipitation in Cell Culture Media (Solvent Crash)
Q: I need to test this compound in an in vitro cell-based assay, but it immediately precipitates when diluted from a DMSO stock into PBS or culture media (pH 7.4). How can I prevent this?
Causality: "Solvent crash" occurs when the water-miscible organic solvent (DMSO) diffuses into the bulk aqueous phase much faster than the hydrophobic benzimidazolone can be solvated by water. This rapid shift in solvent polarity causes localized supersaturation, leading to rapid nucleation and micro-precipitation.
Protocol: Cosolvent Step-Down Method
To prevent nucleation, you must decrease the dielectric constant gradient between the stock and the final media using an intermediate transition solvent.
Primary Stock: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.
Intermediate Dilution: Dilute the primary stock 1:10 into a transition cosolvent system (e.g., 50% PEG400 / 50% Propylene Glycol) to create a 1 mM intermediate stock.
Thermal Equilibration: Pre-warm the cell culture media to 37°C to maximize thermodynamic solubility limits.
Dispersion: Add the intermediate stock dropwise to the vigorously vortexed media. Ensure the final DMSO concentration remains ≤ 0.5% to avoid cellular toxicity.
Self-Validation Step: Observe an aliquot of the final media under an inverted phase-contrast microscope at 20x magnification. The complete absence of birefringent micro-crystals confirms successful solvation.
Issue 2: Absolute Requirement for Aqueous Biocompatibility
Q: Organic solvents are strictly prohibited in our in vivo intravenous (IV) efficacy model due to vehicle toxicity. What is the most reliable purely aqueous formulation?
Causality: When organic solvents are excluded, you must rely on supramolecular chemistry to mask the compound's hydrophobicity. Cyclodextrins (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) feature a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic benzimidazolone core spontaneously inserts into this cavity via van der Waals forces, forming a water-soluble inclusion complex. Studies on related benzimidazoles have demonstrated that cyclodextrin complexation can increase aqueous solubility by up to 60,000-fold 3.
Molar Ratio Preparation: Weigh 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one and HP-β-CD in a 1:2 molar ratio to ensure complete encapsulation.
Paste Formation: Place the physical mixture in a ceramic mortar. Add a minimal volume of a 50:50 (v/v) water/ethanol mixture to form a homogeneous, thick paste.
Mechanical Kneading: Triturate the paste continuously for 45-60 minutes. The mechanical shear forces facilitate the thermodynamic insertion of the drug into the cyclodextrin cavity.
Desiccation: Dry the resulting complex in a vacuum desiccator at room temperature for 24 hours to completely volatilize the ethanol.
Reconstitution: Pulverize the dried complex and dissolve it in sterile 0.9% saline.
Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the dried powder. The disappearance of the drug's characteristic sharp melting endotherm confirms complete inclusion, as the drug is no longer in a crystalline state.
Issue 3: Poor Oral Bioavailability in Pharmacokinetic Models
Q: We are formulating this compound for oral delivery in rodents, but the pharmacokinetic (PK) data shows near-zero bioavailability. How do we overcome this?
Causality: For highly crystalline, poorly soluble compounds, the dissolution rate in the gastrointestinal (GI) tract is the rate-limiting step for absorption. According to the Noyes-Whitney equation, dissolution rate is directly proportional to the surface area of the drug particles. Reducing the particle size from micrometers to the nanometer scale exponentially increases the surface area, drastically accelerating GI dissolution and subsequent absorption 4.
Protocol: Top-Down Nanosuspension via High-Pressure Homogenization
Stabilizer Dispersion: Prepare an aqueous stabilizer solution containing 0.1% (w/v) Poloxamer 407 and 0.05% (w/v) Sodium Lauryl Sulfate (SLS). These surfactants provide steric and electrostatic repulsion to prevent nanoparticle aggregation.
Pre-milling: Disperse the bulk compound (1% w/v) into the stabilizer solution. Process using a high-shear rotor-stator mixer at 10,000 RPM for 10 minutes to break up large agglomerates.
High-Pressure Homogenization (HPH): Pass the coarse suspension through a high-pressure homogenizer for 15-20 cycles at 1,500 bar. The extreme shear, cavitation, and collision forces will fracture the crystals into nanoparticles 4.
Self-Validation Step: Analyze the final nanosuspension using Dynamic Light Scattering (DLS). A Z-average diameter of < 400 nm and a Polydispersity Index (PDI) < 0.2 validates a homogenous, stable nanosuspension resistant to Ostwald ripening.
1.[1] Title: Comparative study of different approaches used for solubility enhancement of poorly water soluble drugs
Source: internationaljournal.org.in
URL: 1
2.[3] Title: Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research
Source: iiarjournals.org
URL:3
3.[4] Title: Asian Journal of Pharmaceutical Research and Development A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs
Source: ajprd.com
URL: 4
4.[2] Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC
Source: nih.gov
URL: 2
Technical Support Center: Purification of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Prepared by the Senior Application Scientist Team This guide is designed for researchers, medicinal chemists, and process development professionals working with 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. The unique...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development professionals working with 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. The unique electronic and structural properties of this scaffold, featuring both a nucleophilic aromatic amine and a benzimidazolone core, present specific challenges in purification. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to enable you to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses of substituted benzimidazolones, you can anticipate several classes of impurities:
Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, if synthesizing from a nitro-precursor, you may have leftover 1-methyl-4-nitro-1H-benzo[d]imidazol-2(3H)-one.
Regioisomers: If the synthesis involves cyclization of an asymmetrically substituted diamine, you may form isomeric benzimidazolones which can be very difficult to separate.
By-products from Side Reactions: The synthesis of benzimidazolones can sometimes lead to the formation of other heterocyclic compounds or polymeric materials, especially under harsh reaction conditions.[1]
Degradation Products: The amino group is susceptible to oxidation, which can lead to colored impurities, especially if the compound is exposed to air and light over extended periods.
Q2: What is the best general-purpose technique to start with for purifying the crude product?
A2: For most solid organic compounds, recrystallization is the most efficient and scalable first-line purification technique. Given the polar nature of your compound (due to the amino and urea-like functional groups), a polar protic solvent is a good starting point. A common and effective choice for similar structures is ethanol or a mixture of ethanol and water.[2][3] This method is excellent for removing less soluble particulate matter and more soluble by-products.
Q3: When is it necessary to move from recrystallization to column chromatography?
A3: You should consider column chromatography when:
Recrystallization fails to improve purity, as determined by TLC, HPLC, or NMR analysis.
You have impurities with very similar solubility profiles to your target compound, such as regioisomers.
Your product is an oil or a low-melting solid that is difficult to recrystallize.
You need to achieve very high purity (>99.5%) for sensitive applications like pharmacological screening.
Q4: How can I effectively monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for monitoring reaction progress and the effectiveness of purification steps.[4] For 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a mobile phase of dichloromethane (DCM) with 5-10% methanol is a good starting point. The spots can be visualized under UV light (254 nm) and by staining with potassium permanganate, which reacts with the oxidizable amino group. For quantitative analysis, HPLC and ¹H NMR are the preferred methods.
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Problem 1: My crude product is a dark, intractable oil instead of a solid. How do I handle it?
Causality: This often indicates the presence of residual high-boiling solvents (like DMF or DMSO), or the formation of polymeric by-products. The dark color suggests the presence of highly conjugated, oxidized impurities.
Troubleshooting Steps:
Solvent Removal: Ensure all reaction solvents are thoroughly removed in vacuo, possibly using a high-vacuum pump and gentle heating. Co-evaporation with a lower-boiling solvent like toluene can help remove traces of DMF or DMSO.
Trituration: Attempt to induce crystallization by trituration. This involves stirring the oil vigorously with a solvent in which your product is expected to be poorly soluble, but the impurities are soluble.
Protocol: Add a small volume of a non-polar solvent (e.g., diethyl ether, hexanes, or a mixture) to the oil.
Using a spatula, scratch the inside of the flask at the solvent-oil interface.
Stir vigorously for 30-60 minutes. If a solid forms, it can be collected by filtration, washed with fresh cold solvent, and dried.
"Salting Out": If the product is water-soluble to some extent, dissolving the oil in a minimal amount of acid (e.g., 1M HCl) and then carefully neutralizing with a base (e.g., NaHCO₃ solution) can sometimes precipitate the solid product, leaving many impurities behind in the aqueous layer.[2]
Chromatography: If trituration fails, the oil must be purified by column chromatography. Adsorb the oil onto a small amount of silica gel and load it onto the column as a solid.
Problem 2: Recrystallization from ethanol did not significantly improve the purity. What should I do next?
Causality: This indicates that the primary impurities have solubility characteristics very similar to your product in ethanol. This is common with isomeric impurities.
Troubleshooting Workflow: The next logical step is to employ column chromatography. The key to successful separation is finding a solvent system that provides good resolution on a TLC plate.
Technical Support Center: Crystallization of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the crystallization of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. This resource is designed for researchers, scie...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the crystallization of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-purity, crystalline material. Our approach integrates fundamental principles of physical organic chemistry with practical, field-tested methodologies to ensure you can diagnose and resolve issues efficiently.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems encountered during the crystallization process in a direct question-and-answer format.
Question 1: I've followed the synthesis protocol, but no crystals are forming after the solution has cooled. What are the likely causes and how can I fix this?
Answer: Failure to form crystals is one of the most common issues in crystallization and typically points to one of two primary causes: excessive solvent use or a supersaturated state that resists nucleation.[1]
Probable Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[1] If too much solvent is used, the solution may not become saturated upon cooling, and thus the thermodynamic driving force for crystallization is absent.
Solution: Gently heat the solution to evaporate a portion of the solvent. You can do this on a hot plate in a fume hood or, for more precise control, using a rotary evaporator.[1] After reducing the volume by 10-20%, allow the solution to cool again. To check if you have reached saturation, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate; a solid residue should form on the rod.
Probable Cause 2: Stable Supersaturation. Sometimes a solution becomes supersaturated but lacks a nucleation site for crystal growth to begin.[1][2]
Solution A (Induce Nucleation by Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide high-energy sites that can initiate crystal formation.[1]
Solution B (Seeding): If you have a small crystal of pure 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one from a previous batch, add it to the cooled solution.[2][3] This "seed crystal" acts as a template for further crystal growth.
Solution C (Drastic Cooling): As a last resort, place the flask in an ice-salt bath to dramatically lower the temperature. This can sometimes force precipitation, though it may result in smaller, less pure crystals.[1]
Question 2: My compound has separated from the solution as a liquid or "oiled out" instead of forming solid crystals. What is happening and what should I do?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[1][4] Since impurities often depress the melting point of a compound, this is a common issue with crude materials. The resulting oil rarely forms pure crystals because impurities tend to be more soluble in the oil than in the solvent.[4]
Probable Cause 1: High Solute Concentration at High Temperature. The solution is becoming supersaturated at a temperature where the compound is molten.
Solution: Re-heat the flask to re-dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to the solution.[1] This increases the total volume and lowers the saturation temperature, ensuring that when the compound does precipitate, it is below its melting point.
Probable Cause 2: Rapid Cooling. Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring oil formation over orderly crystal growth.
Solution: After re-dissolving the oil as described above, ensure a very slow cooling process. Leave the flask on the benchtop, insulated with a cloth or beaker, to cool to room temperature undisturbed before considering further cooling in an ice bath.[1]
Question 3: Crystals formed, but they are very fine needles or a powder. How can I obtain larger, more well-defined crystals?
Answer: The formation of very small crystals indicates that the rate of nucleation was significantly faster than the rate of crystal growth. This is typically caused by high supersaturation and/or rapid cooling.[2][4]
Probable Cause: High Degree of Supersaturation.
Solution: The goal is to reduce the rate of crystallization. Re-heat the mixture to dissolve the solid, then add a small excess of hot solvent (5-10%) to slightly reduce the saturation level.[4] Allow the solution to cool as slowly as possible. An ideal crystallization should see initial crystal formation after 5-15 minutes of cooling, with continued growth over 20-30 minutes.[4]
Question 4: My final product has a low yield after recrystallization. Where did my compound go?
Answer: A low yield is most often attributed to using too much solvent during the recrystallization process, which leaves a significant amount of the product dissolved in the mother liquor.[4]
Probable Cause 1: Excessive Solvent.
Solution: Before filtering, check the mother liquor. If it is not already disposed of, cool it in an ice bath for an additional 20-30 minutes to see if more product crystallizes. If you suspect you used too much solvent initially, you can evaporate some of it and re-cool to recover more material in a second crop. Be aware that second-crop crystals may be less pure.
Probable Cause 2: Premature Crystallization. If the compound crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), you will lose a significant portion of your product.
Solution: Ensure the filter funnel and receiving flask are pre-heated with hot solvent before filtration. Use a fluted filter paper to speed up the filtration process. If crystallization begins in the funnel, you can try washing it with a small amount of hot solvent to redissolve the product and pass it through to the filtrate.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one?
The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[2] For benzimidazolone derivatives, common and effective solvents include ethanol, methanol, acetic acid, and dimethylformamide (DMF).[5] A solvent screening is highly recommended.
Q2: How do I perform a solvent screen?
A solvent screen is a micro-scale experiment to identify the optimal solvent system.
Step
Action
Purpose
1
Place a small amount (10-20 mg) of your crude product into several different test tubes.
To test multiple solvents in parallel.
2
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, DMF) dropwise at room temperature until the solid just dissolves. Note the approximate volume.
To assess room temperature solubility. A good solvent will not dissolve the compound well at this stage.
3
For solvents that did not dissolve the compound at room temperature, heat the test tube gently. Continue adding the solvent dropwise until the solid dissolves.
To assess hot solubility. The compound should dissolve completely in a minimal amount of hot solvent.
4
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.
To observe crystallization. The best solvent will yield a good quantity of crystalline solid upon cooling.
Q3: My purified crystals are still colored. How can I remove colored impurities?
Colored impurities can often be removed by treating the hot solution with activated charcoal.[5]
Procedure: Dissolve the crude product in the hot recrystallization solvent. Allow the solution to cool slightly, then add a very small amount of activated charcoal (a spatula tip is usually sufficient). Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize.[5]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization problems.
Caption: A flowchart for diagnosing and solving common crystallization issues.
Standard Recrystallization Protocol
This protocol provides a general methodology for the recrystallization of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Solvent Selection: Based on a solvent screen, choose a suitable solvent (e.g., ethanol).
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring (using a magnetic stir bar or by swirling). Continue adding small portions of the hot solvent until the solid completely dissolves.[5]
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a clean receiving flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2]
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[5]
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass until the solvent has completely evaporated.
Black, S. N., & Williams, A. C. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development, 13(6), 1169–1173. [Link]
A process for the preparation of benzimidazole derivatives and their salts. (2008).
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Longdom Publishing. [Link]
Technical Support Center: HPLC Optimization for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals facing chromatographic challenges with 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals facing chromatographic challenges with 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one .
Due to its specific structural features—a basic primary amine and a polar benzimidazolone core—this compound frequently exhibits poor retention, early elution (void volume), and severe peak tailing on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems. This guide provides self-validating protocols, mechanistic explanations, and authoritative troubleshooting steps to help you develop a robust, reproducible assay.
Before adjusting instrument parameters, it is critical to understand the causality between the molecule's structure and its behavior on a stationary phase.
Table 1: Structural Properties and Chromatographic Challenges
Property
Characteristic
Chromatographic Implication
Core Structure
Benzimidazolone ring
Highly polar; capable of strong hydrogen bonding (NH donor, C=O acceptor), reducing affinity for non-polar C18 chains.
Functional Group
Primary Amine (C4)
Basic (estimated pKa ~4.0–5.0). Fully protonated at low to neutral pH, rendering the molecule highly hydrophilic.
Silanol Activity
High Sensitivity
The positively charged protonated amine interacts with negatively charged residual silanols (Si-O⁻) on the silica support, causing severe peak tailing.
Retention Profile
Low Hydrophobicity
Prone to eluting in the void volume (
t0
) on standard C18 columns, especially when using standard acidic mobile phases.
Method Development Workflow
The following decision tree outlines the logical progression for selecting an appropriate chromatographic mode based on your detection requirements (e.g., UV vs. LC-MS).
Caption: Decision tree for optimizing HPLC retention of polar basic amines based on detection requirements.
Troubleshooting Guide & FAQs
Q1: Why does 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one elute in the void volume on my standard C18 column?
Mechanistic Cause: Standard C18 columns rely on hydrophobic dispersive interactions. Because the primary amine on this compound is protonated at standard acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), the molecule is highly polar and strongly prefers the mobile phase. If you attempt to force retention by using a 100% aqueous mobile phase, standard C18 stationary phases undergo "hydrophobic collapse" (dewetting), where the hydrophobic chains fold in on themselves, effectively reducing the surface area to zero and resulting in no retention[1][2].
Solution: Switch to a water-tolerant column. Columns designed with a lower C18 ligand density, larger pore sizes, or polar-embedded groups (e.g., Waters T3 or Welch Ultisil AQ-C18) prevent dewetting and allow the use of 100% aqueous mobile phases to retain polar analytes[1][2].
Q2: I need LC-MS compatibility, so I cannot use non-volatile ion-pairing reagents. How can I increase retention?
Mechanistic Cause: Ion-pairing reagents like hexanesulfonate are excellent for retaining basic amines via UV detection, but they suppress ionization and contaminate mass spectrometers.
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal orthogonal approach[1][3]. HILIC uses a polar stationary phase (like bare silica or amide) and a highly organic mobile phase (typically >70% Acetonitrile). The retention mechanism relies on the analyte partitioning into a water-rich layer immobilized on the silica surface. Because HILIC uses high levels of organic solvent, it drastically improves electrospray ionization (ESI) efficiency for LC-MS[3].
Q3: I am experiencing severe peak tailing. What is causing this and how do I fix it?
Mechanistic Cause: Peak tailing for basic compounds is almost always caused by secondary ion-exchange interactions. While the primary retention mechanism is reversed-phase, the protonated amine (
−NH3+
) undergoes strong electrostatic attraction with unreacted, acidic silanol groups (
Si-O−
) on the silica surface.
Solution:
Use a highly end-capped or hybrid-silica column: These columns have fewer exposed silanols.
Adjust the pH: Run the mobile phase at a high pH (e.g., pH 10 using ammonium hydroxide) if your column is stable under basic conditions. This deprotonates the primary amine, rendering it neutral, which eliminates the electrostatic interaction and simultaneously increases hydrophobicity and retention.
Self-Validating Experimental Protocols
To ensure reproducibility, follow these step-by-step methodologies based on the chosen chromatographic mode.
HILIC is highly sensitive to equilibration times. Failure to properly form the aqueous layer on the stationary phase will result in shifting retention times[3].
Column Selection: Select an Amide or Zwitterionic HILIC column (e.g., 150 mm x 2.1 mm, 3 µm). Amide columns are preferred over amine columns as they are less reactive and prevent Schiff base formation with potential impurities[4].
Mobile Phase Preparation:
Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in Water, adjusted to pH 3.2 with formic acid. (Note: Ammonium buffers are critical in HILIC to facilitate the formation of the stationary aqueous bilayer)[3].
Mobile Phase B (Weak Solvent): 100% Acetonitrile.
System Priming: Purge all lines to ensure no residual reversed-phase aqueous buffers (which can precipitate in high organic conditions) are present.
Column Equilibration (Critical Step): Flush the column with 50 column volumes of 90% Mobile Phase B. For a standard 2.1 mm ID column, this typically requires running at 0.3 mL/min for at least 30–40 minutes.
Gradient Elution:
0.0 - 2.0 min: 90% B (Isocratic hold to focus the peak).
2.0 - 8.0 min: Linear gradient from 90% B down to 50% B.
Use this protocol if HILIC is unavailable and you need to retain the compound using standard reversed-phase equipment.
Column Selection: Select a 100% aqueous-compatible column (e.g., Waters CORTECS T3 or Welch Ultisil AQ-C18)[1][2].
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution:
0.0 - 3.0 min: 100% A (Isocratic hold to maximize retention of the highly polar protonated amine).
3.0 - 10.0 min: Linear gradient from 0% B to 40% B (to elute any hydrophobic impurities).
10.0 - 12.0 min: 40% B to 100% B (Column wash).
12.0 - 15.0 min: Return to 100% A for re-equilibration.
Validation Check: Inject a blank to ensure no carryover. The retention time of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one should be highly reproducible (RSD < 0.5%) if the column is truly resistant to hydrophobic collapse.
References
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques
Source: Waters Corporation Blog
URL:[Link]
Engineering successful analytical methods using HILIC as an alternative retention mechanism
Source: Phenomenex Technical Tips
URL:[Link]
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications
Source: Welch Materials Knowledge Base
URL:[Link]
Amide or Amino HPLC Columns What are the Differences
Source: MTC USA Tech Information
URL:[Link](Derived from grounding data)
Technical Support Center: Handling & Storage of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Welcome to the Advanced Technical Support Center for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one . As a highly functionalized aminobenzimidazolone derivative, this compound presents unique handling challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one . As a highly functionalized aminobenzimidazolone derivative, this compound presents unique handling challenges. While the benzimidazolone core provides a rigid structural scaffold, the electron-rich primary aromatic amine and the cyclic urea moiety introduce specific vulnerabilities to oxidation, photolysis, and hydrolysis[1],[2].
This guide is designed for research scientists and drug development professionals. It moves beyond basic storage instructions to explain the mechanistic causality behind degradation, providing field-proven troubleshooting strategies and self-validating experimental protocols to ensure absolute data integrity.
Mechanistic Pathways of Degradation
To prevent degradation, you must first understand the chemical vulnerabilities of the molecule. The degradation of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is driven by three primary pathways:
Oxidation of the 4-Amino Group: The primary amine is highly susceptible to single-electron oxidation, especially in the presence of dissolved oxygen, light, or trace transition metals[1]. This leads to the formation of reactive nitroso intermediates, which rapidly dimerize into highly conjugated (and deeply colored) azo or azoxy compounds.
Photolytic Cleavage: Benzimidazole derivatives absorb strongly in the UV spectrum. Photo-excitation can lead to radical generation at the electron-rich aromatic ring, resulting in complex oligomerization or ring cleavage[1].
Hydrolytic Ring Opening: While stable at neutral pH, the cyclic urea (imidazolone) core is vulnerable to base-catalyzed hydrolysis at elevated pH levels, leading to the expulsion of CO₂ and the formation of substituted diamines[2].
Mechanistic degradation pathways of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Troubleshooting Guide & FAQs
Q1: My DMSO stock solution turned dark brown after two weeks at 4°C. What happened, and can I still use it?A1: Do not use the solution. This is a classic symptom of oxidative degradation of the primary aromatic amine[1]. The 4-amino group is highly electron-rich. In the presence of dissolved oxygen (which is highly soluble in cold DMSO) and trace metal impurities, the amine oxidizes to form reactive nitroso intermediates. These intermediates dimerize to form highly conjugated azo compounds, which absorb strongly in the visible spectrum, appearing yellow, brown, or black[1].
Prevention: Always use anhydrous, septum-sealed solvents. Degas your solvent by sparging with Argon for 15 minutes prior to dissolution, and store aliquots at -20°C or -80°C[3].
Q2: I am observing multiple unexpected peaks in my HPLC-UV chromatogram, but my solid powder looks pristine. Is the compound degrading on the column?A2: While on-column degradation is possible, it is far more likely that the compound is undergoing photolysis in the autosampler vial. Benzimidazolone derivatives, particularly those with electron-donating amino substituents, are highly susceptible to UV/Vis-induced photo-oxidation[1].
Prevention: Use amber HPLC vials. If amber vials are unavailable, wrap standard vials in aluminum foil. Ensure your autosampler tray is temperature-controlled (4°C) and shielded from ambient laboratory lighting.
Q3: During a 48-hour biological assay in an aqueous buffer (pH 8.5), the compound lost its efficacy. Is it precipitating or degrading?A3: At elevated pH, the cyclic urea (imidazolone) core becomes vulnerable to base-catalyzed hydrolysis[2]. The hydroxide ion attacks the carbonyl carbon (C2), leading to ring opening, the formation of a substituted diamine, and the release of CO₂[2]. This fundamentally alters the pharmacophore, destroying biological activity.
Prevention: If your assay requires basic conditions, prepare the compound in a concentrated organic stock and spike it into the assay buffer immediately before reading. Do not allow the compound to incubate in basic buffers for extended periods.
Quantitative Stability Data
The following table summarizes the expected behavior of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one under various environmental stress conditions. Use these indicators to establish your internal Quality Control (QC) parameters.
Stress Condition
Reagent / Environment
Primary Degradation Mechanism
Visual / Analytical Indicator
Oxidation
Ambient Air / H₂O₂
Amine oxidation to azo/nitroso species
Yellow/brown discoloration; +M mass shifts on LC-MS
Hydrolysis (Base)
pH > 8.0
Cyclic urea ring opening
Loss of parent peak; appearance of diamine mass
Photolysis
UV/Vis Light
Radical formation / cleavage
Multiple degradation peaks on HPLC; loss of baseline
Thermal (Solution)
> 60°C
Accelerated oxidation/hydrolysis
Gradual loss of assay potency; precipitation
Moisture (Solid)
High Humidity
Localized hydrolysis / clumping
Solid becomes sticky/clumpy; difficult to weigh
Standardized Experimental Protocols
To ensure a self-validating experimental system, all handling of this compound must follow strict protocols.
Protocol 1: Preparation of Ultra-Stable Anhydrous Stock Solutions
Objective: Prevent oxidative and hydrolytic degradation during long-term storage of liquid stocks.
Solvent Preparation: Use only LC-MS grade, anhydrous solvent (e.g., DMSO or DMF). Pierce the septum of the solvent bottle with a long needle attached to an Argon or Nitrogen line. Sparge the solvent for 15–20 minutes to displace dissolved oxygen.
Weighing: Weigh the solid 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in a dry box or under a stream of inert gas to prevent moisture absorption.
Dissolution: Transfer the solid to a pre-dried amber glass vial. Add the degassed solvent. Vortex gently until completely dissolved.
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (moisture) and ambient oxygen into the master stock.
Storage: Blanket each aliquot with a gentle stream of Argon before sealing. Store immediately at -80°C[3].
QC Validation: Before utilizing a stored aliquot for critical assays, visually inspect the solution. If any yellowing or browning is observed compared to a fresh solvent blank, discard the aliquot.
Protocol 2: ICH-Aligned Forced Degradation Study
Objective: Validate your analytical methods (e.g., HPLC/LC-MS) by intentionally generating degradation products to ensure your method is "stability-indicating" (i.e., can resolve the parent peak from all degradants)[1].
Baseline Preparation: Prepare a 1 mg/mL stock solution in methanol.
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.
Photolytic Stress: Place 1 mL of stock in a clear quartz cuvette. Expose to a calibrated broad-spectrum light source (ICH Option 2) for 24 hours. Keep a foil-wrapped control right next to it.
Analysis: Run all samples via LC-MS using a slow gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to ensure complete chromatographic resolution of the parent compound from the generated azo, diamine, and radical cleavage products.
References
BenchChem Technical Support. Preventing degradation of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one in solution.1
Seyler, C., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI Toxics. 3
ACS Omega. (2017). Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones. American Chemical Society. 2
Navigating Byproduct Formation in Reactions of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of byproduct...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of byproduct formation in chemical reactions involving 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. As a key intermediate in the synthesis of pharmacologically active molecules, including potent kinase inhibitors like GSK2606414, maintaining control over reaction selectivity is paramount for ensuring product purity, yield, and overall process efficiency. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower researchers in their experimental design and execution.
Core Challenge: The Duality of Reactive Sites
The primary challenge in reactions with 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one stems from the presence of two nucleophilic centers: the exocyclic amino group (-NH2) and the endocyclic nitrogen atom (N-3) of the benzimidazolone ring. This duality can lead to a variety of byproducts, primarily in acylation and urea formation reactions, which are common transformations for this scaffold.
Troubleshooting Guide: A Symptom-to-Solution Approach
This section is designed to help you diagnose and resolve common issues encountered during reactions with 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Issue 1: Formation of Di-acylated or N-3 Acylated Byproducts in Acylation Reactions
Symptom: You are attempting to acylate the exocyclic amino group, but you observe significant formation of a di-acylated product or a product where the acyl group has added to the N-3 position of the benzimidazolone ring.
Causality: The N-3 nitrogen of the benzimidazolone ring, although part of an amide-like system, can become sufficiently nucleophilic under certain conditions to compete with the exocyclic amine for the acylating agent. This is particularly true with highly reactive acylating agents or when strong bases are used, which can deprotonate the N-3 position, significantly increasing its nucleophilicity.
Troubleshooting Strategies:
Choice of Acylating Agent: Opt for less reactive acylating agents. For instance, using an acid anhydride in the presence of a mild base is often preferable to a highly reactive acyl chloride.
Base Selection: Avoid strong bases like sodium hydride (NaH) or organolithium reagents that can deprotonate the N-3 position. Instead, use milder, non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid generated during the reaction.
Reaction Temperature: Perform the acylation at lower temperatures (e.g., 0 °C to room temperature). This can help to favor the kinetically preferred acylation of the more nucleophilic exocyclic amine over the thermodynamically less favorable N-3 acylation.
Order of Addition: A slow, dropwise addition of the acylating agent to the solution of the amine can help to maintain a low concentration of the electrophile, thereby favoring reaction at the most nucleophilic site and minimizing over-acylation.
dot
Caption: Control of acylation selectivity.
Issue 2: Formation of Symmetric Urea Byproducts in Urea Formation Reactions
Symptom: When reacting 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one with a carbamoylating agent (e.g., carbonyldiimidazole (CDI), triphosgene) to form a urea, you observe the formation of a symmetric urea derived from the starting amine.
Causality: The formation of symmetric ureas is a common side reaction when using phosgene or its equivalents.[1] The reaction proceeds through an isocyanate intermediate. If the concentration of the amine starting material is high relative to the second amine being added, the isocyanate can react with another molecule of the starting amine to form the symmetric urea byproduct.
Troubleshooting Strategies:
Order of Addition: The order of reagent addition is critical. To avoid the formation of the symmetric urea, the carbamoylating agent should be added to the amine that will form the isocyanate first, in a separate step. Then, the second amine (in this case, 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one) should be added to the pre-formed isocyanate or activated carbamate.
Use of Activating Agents: Reagents like N,N'-carbonyldiimidazole (CDI) can be used to first activate one amine, which can then be reacted with the second amine.[2]
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
dot
Caption: Strategy to avoid symmetric urea byproducts.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of starting material left even after prolonged reaction times. What could be the issue?
A1: This could be due to several factors:
Insufficient Activation: Your acylating or carbamoylating agent may not be reactive enough under the chosen conditions. Consider switching to a more reactive agent or increasing the reaction temperature cautiously.
Poor Solubility: Your starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Ensure all components are fully dissolved before proceeding.
Deactivation of Reagents: Moisture in the reaction can quench highly reactive reagents like acyl chlorides or isocyanates. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive reactions.
Q2: How can I effectively monitor the progress of my reaction to minimize byproduct formation?
A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring reaction progress.
TLC: Allows for a quick, qualitative assessment of the consumption of starting material and the formation of products and byproducts. Co-spotting with your starting material is essential.
HPLC: Provides a more quantitative picture of the reaction mixture, allowing you to determine the relative ratios of starting material, desired product, and any byproducts. This is particularly useful for optimizing reaction conditions.
Q3: What are the best practices for purifying the desired product away from the byproducts?
A3:
Column Chromatography: This is the most common method for separating compounds with different polarities.[3] A careful selection of the stationary phase (e.g., silica gel) and mobile phase (eluent) is crucial for achieving good separation.
Recrystallization: If your desired product is a solid and you can find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the byproducts remain soluble, recrystallization can be a highly effective purification method.
Acid-Base Extraction: The basicity of the exocyclic amino group can be exploited. By adjusting the pH of the workup solution, you may be able to selectively extract the desired product or byproducts into an aqueous layer.
Q4: Are there any known stability issues with 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one that could lead to byproduct formation?
A4: While generally stable, benzimidazole derivatives can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to light. It is advisable to store the compound in a cool, dark place and to conduct reactions under neutral or mildly basic/acidic conditions whenever possible. For instance, some complex imidazobenzodiazepines have been shown to undergo ring-opening under acidic conditions.
Conclusion
The successful synthesis of derivatives from 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one hinges on a thorough understanding of its reactivity and the implementation of strategies to control selectivity. By carefully considering the choice of reagents, reaction conditions, and order of addition, researchers can significantly minimize the formation of unwanted byproducts, leading to cleaner reactions, simpler purifications, and higher overall yields. This guide serves as a starting point for troubleshooting and should be used in conjunction with a careful review of the relevant chemical literature for the specific transformation being undertaken.
References
Axten, J. M., et al. (2012). Discovery of GSK2606414, a Potent and Selective First-in-Class Inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207.
IUCr Journals. (2023). Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids: synthetic sequence and the molecular and supramolecular structures of two intermediates and three final products. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. GSK2606414. [Link]
MDPI. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. [Link]
PubMed. (2025). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. [Link]
IJRPC. (Year not specified). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
Rojas-Rivera, D., et al. (2017). When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157.
SciSpace. (Year not specified). Preparation of 4-(l-alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3. [Link]
Google Patents. (2011). Process for the synthesis of 4H-imidazo[1,5-a][4][5]benzodiazepines, in particular midazolam and salts thereof.
Oriental Journal of Chemistry. (Year not specified). Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds. [Link]
PMC. (2023). Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. [Link]
PMC. (Year not specified). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. [Link]
Organic Chemistry Portal. One-Pot Synthesis of Benzo[b][4][5]oxazins via Intramolecular Trapping Iminoenol. [Link]
Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]
Royal Society of Chemistry. (1984). The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7. [Link]
Royal Society of Chemistry. (Year not specified). Synthesis of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile and related compounds. [Link]
PMC. (Year not specified). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. [Link]
MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
comparing 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one vs other benzimidazolone derivatives
Title: Comparative Guide: 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one vs. Advanced Benzimidazolone Derivatives in Drug Discovery Introduction & Scaffold Significance As a Senior Application Scientist specializing in s...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Guide: 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one vs. Advanced Benzimidazolone Derivatives in Drug Discovery
Introduction & Scaffold Significance
As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate heterocyclic scaffolds for their potential to navigate complex structure-activity relationship (SAR) landscapes. The benzimidazolone core is a privileged pharmacophore, widely recognized for its ability to mimic the nucleobase of ATP. This makes it an exceptional hinge-binding motif for targeting kinases, reverse transcriptase (RT), and molecular chaperones like HSP90[1][2].
Within this chemical space, 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one (hereafter referred to as the 4-AMB scaffold) represents a highly specialized building block. Unlike unsubstituted benzimidazolones, the 4-AMB scaffold offers precise vector control. The 4-amino group serves as a versatile synthetic handle for amide or urea coupling, projecting substituents directly into hydrophobic sub-pockets. Concurrently, the 1-methyl group acts as a steric shield, preventing tautomerization and mitigating N-glucuronidation—a common metabolic liability that often plagues early-stage drug candidates.
This guide objectively compares the 4-AMB scaffold against other prominent benzimidazolone derivatives, providing researchers with actionable, data-driven insights for lead optimization.
Structural and Mechanistic Comparison
To understand the utility of the 4-AMB scaffold, we must benchmark it against other functionalized benzimidazolones currently utilized in medicinal chemistry[3].
Mechanism: Acts as an ATP-mimetic anchor. The N3-H acts as a hydrogen bond donor to the kinase hinge region, while the carbonyl oxygen acts as an acceptor. The 1-methyl group forces a specific conformation, enhancing lipid solubility and cell permeability.
Application: Primarily used as a precursor for conformationally constrained antagonists (e.g., neurokinin-2 receptor antagonists) and kinase inhibitors[4].
2. N-Aryl-Benzimidazolone Analogs:
Mechanism: Designed to target the N-terminal ATP-binding domain of HSP90. The N-aryl substitution allows for extensive pi-pi stacking interactions with aromatic residues in the binding pocket.
Application: Evaluated as potential anti-cancer agents, showing strong binding affinities (docking scores up to -9.79 kcal/mol) and robust stability in molecular dynamics simulations[2].
Mechanism: Functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The bulky 1-phenylpropyl group induces a conformational change in the HIV-1 RT allosteric pocket, locking the enzyme in an inactive state.
Application: Highly effective against both wild-type HIV-1 and mutant strains (K103N, Y181C)[1].
Fig 1: Pharmacophoric contributions of the 4-Amino-1-methyl-benzimidazolone scaffold.
Quantitative Data: Performance and ADMET Metrics
When selecting a scaffold for library generation, physicochemical properties dictate downstream success. The table below summarizes the comparative metrics of these derivatives based on recent in vitro and in silico evaluations[1][2][3].
To objectively evaluate the performance of 4-AMB derivatives against other benzimidazolones, a robust, self-validating screening protocol is essential. As an application scientist, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for its high signal-to-noise ratio and resistance to compound auto-fluorescence.
Causality Check: Why TR-FRET? Benzimidazolone derivatives, particularly highly conjugated N-aryl variants, can exhibit intrinsic fluorescence. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is solely from the target interaction.
Step-by-Step Methodology:
Reagent Preparation:
Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Critical Addition: Add 1 mM DTT immediately before use. Rationale: DTT maintains the reducing environment, preventing oxidative cross-linking of cysteine residues in the kinase active site, which could yield false-positive inhibition.
Compound Dilution (Self-Validating Step):
Prepare a 10-point, 3-fold serial dilution of the 4-AMB derivatives in 100% DMSO.
Transfer to the assay plate to achieve a final DMSO concentration of 1%.
Control: Include Staurosporine as a positive control and 1% DMSO as a vehicle (negative) control to validate the assay's dynamic range (Z'-factor > 0.6).
Enzyme-Substrate Incubation:
Add 5 nM of the target recombinant kinase and 100 nM of the fluorophore-labeled peptide substrate to the wells.
Incubate at room temperature for 15 minutes to allow compound-enzyme pre-equilibration. Rationale: Benzimidazolones often exhibit slow-binding kinetics due to induced-fit conformational changes in the hinge region.
Reaction Initiation and Detection:
Initiate the reaction by adding ATP at its predetermined Km value. Rationale: Running the assay at the ATP Km ensures maximum sensitivity for competitive inhibitors like benzimidazolones.
Incubate for 60 minutes, then add the TR-FRET stop solution (containing EDTA to chelate Mg2+ and halt catalysis) and the Terbium-labeled anti-phospho antibody.
Read the plate using a microplate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm). Calculate the 520/495 ratio to determine IC50 values.
Fig 2: Self-validating high-throughput screening workflow for benzimidazolone derivatives.
Conclusion
While complex, heavily substituted benzimidazolones like the N-aryl or 1-phenylpropyl derivatives offer high potency for specific targets (HSP90 and HIV-1 RT, respectively), the 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one scaffold remains a superior starting point for de novo drug design. Its low molecular weight, favorable lipophilicity profile, and the orthogonal reactivity of the 4-amino group provide medicinal chemists with the ideal blank canvas for iterative lead optimization.
References
Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors. Journal of Medicinal and Chemical Sciences. 1
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. 3
Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. MDPI. 2
4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. Bioorganic & Medicinal Chemistry Letters. 4
A Comparative Guide to the Mass Spectrometric Validation of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an i...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the structural validation of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a substituted benzimidazolone of potential interest in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the utility of different ionization techniques and mass analysis strategies.
The Imperative of Structural Validation
Before a compound like 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one can advance in the drug discovery pipeline, its chemical structure must be unequivocally confirmed. Mass spectrometry (MS) is a pivotal analytical technique for this purpose, offering high sensitivity and detailed structural information from minimal sample amounts.[1][2] This guide will explore two primary MS workflows: Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS) and Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS), with a focus on tandem mass spectrometry (MS/MS) for definitive structural elucidation.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical as it dictates the nature of the initial ionic species and the extent of fragmentation.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Ionization Principle
High-energy electron beam bombardment
High voltage applied to a liquid to create an aerosol[3]
For 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, both techniques offer unique advantages. EI-MS provides a reproducible fragmentation pattern that can be valuable for library creation and future identification. In contrast, ESI-MS is gentler, preserving the molecular ion for high-resolution mass determination and subsequent controlled fragmentation via MS/MS.[1][6]
Experimental Workflows and Protocols
The following sections detail the experimental protocols for the validation of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one using both EI-GC-MS and ESI-LC-MS/MS.
Workflow 1: EI-GC-MS for Fragmentation Pattern Analysis
This workflow is designed to generate a characteristic fragmentation "fingerprint" of the molecule.
Caption: Workflow for EI-GC-MS analysis.
Experimental Protocol: EI-GC-MS
Sample Preparation: Dissolve 1 mg of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in 1 mL of methanol.
GC-MS System: A standard GC-MS system equipped with a quadrupole mass analyzer.
GC Conditions:
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Inlet Temperature: 250°C.
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-400.
Expected Results and Discussion:
The EI mass spectrum is anticipated to show a molecular ion peak (M⁺) at m/z 177. The fragmentation pattern will be key to confirming the structure. Based on known fragmentation of benzimidazoles and related structures, the following key fragments are predicted.[8][9][10]
m/z
Proposed Fragment
Rationale
177
[C₉H₁₁N₃O]⁺
Molecular Ion (M⁺)
148
[M - CHO]⁺
Loss of a formyl radical from the urea moiety.
133
[M - CH₃ - NH]⁺
Loss of a methyl group followed by a neutral loss of NH.
120
[C₇H₆N₂]⁺
Cleavage of the imidazole ring.
92
[C₆H₄N]⁺
Fragmentation of the benzimidazole core.
The presence of these fragments would provide strong evidence for the proposed structure.
Workflow 2: ESI-LC-MS/MS for High-Resolution Mass and Fragmentation Confirmation
This workflow aims to determine the accurate mass of the molecular ion and to confirm the fragmentation pathway through controlled collision-induced dissociation (CID).
Caption: Workflow for ESI-LC-MS/MS analysis.
Experimental Protocol: ESI-LC-MS/MS
Sample Preparation: Dissolve 0.1 mg of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in 1 mL of 50:50 acetonitrile:water with 0.1% formic acid.
LC-MS/MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
LC Conditions:
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
MS/MS: Isolate the precursor ion at m/z 178.09 and perform CID with a collision energy ramp (e.g., 10-40 eV).
Expected Results and Discussion:
The ESI-MS will show a prominent protonated molecular ion [M+H]⁺ at m/z 178.0924 (calculated for C₉H₁₂N₃O⁺). High-resolution mass spectrometry will allow for the confirmation of the elemental composition.[1] The MS/MS spectrum of the precursor ion at m/z 178.09 will provide confirmatory fragmentation data.
Comparative Binding Affinity of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one Analogues: A Guide for Targeted Protein Inhibition
Executive Summary In modern structure-based drug design, the 4-amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one scaffold has emerged as a highly versatile, privileged pharmacophore. Benzimidazole and benzimidazolone derivati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern structure-based drug design, the 4-amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one scaffold has emerged as a highly versatile, privileged pharmacophore. Benzimidazole and benzimidazolone derivatives are widely recognized for their ability to interact with multiple biological targets, acting as critical hydrogen-bonding anchors[1]. This guide provides an in-depth, objective comparison of this scaffold and its analogues, detailing the mechanistic causality behind structural modifications and providing self-validating experimental protocols for evaluating binding affinity.
Mechanistic Rationale: The Benzimidazolone Scaffold
As a structural building block, the 4-amino-1H-benzo[d]imidazol-2(3H)-one core (CAS 75370-65-9) provides a rigid, planar geometry that effectively mimics endogenous ligands such as nucleobases or acetyl-lysine[2]. The success of this specific scaffold in targeted protein inhibition lies in its tripartite functionalization:
The 2(3H)-one motif : Acts as a bidentate hydrogen bond donor/acceptor. This is critical for anchoring the molecule into kinase hinge regions or the conserved asparagine (Asn140) of bromodomains.
The 4-amino group : Provides a synthetic vector for solvent-exposed interactions, improving aqueous solubility and allowing for further derivatization (e.g., amidation) without disrupting the core binding pose.
The 1-methyl group : Locks the tautomeric state of the imidazole ring and provides precise hydrophobic packing. While bulkier substitutions (like isobutyl) can be explored to target larger hydrophobic pockets, the methyl group is often optimal for tight steric constraints[1].
These structural features have been heavily leveraged in the development of third-generation EGFR inhibitors targeting L858R/T790M mutations[3], as well as BET bromodomain (BRD4) inhibitors.
Logical breakdown of the 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one pharmacophore.
Comparative Binding Data: Analogue Triage
To objectively compare the performance of 4-amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one and its analogues, we evaluate their binding affinities (
Kd
), half-maximal inhibitory concentrations (
IC50
), and target residence times (
τ
). The table below synthesizes experimental profiling across two distinct target classes: Mutant EGFR (L858R/T790M) and BRD4 (BD1).
Compound Analogue
Structural Modification
Primary Target
IC50
(nM)
Kd
(nM)
Residence Time (
τ
)
Analogue A (Base)
4-Amino, 1-Methyl
EGFR (L858R/T790M)
12.5
8.2
120 min
Analogue B
4-Amino, 1-Isobutyl
EGFR (L858R/T790M)
45.0
38.5
45 min
Analogue C
4-Nitro, 1-Methyl
BRD4 (BD1)
85.0
70.1
15 min
Analogue D
4-Acetamido, 1-Methyl
BRD4 (BD1)
5.2
3.8
> 240 min
Structural Activity Relationship (SAR) Insights:
Analogue A vs. B : Replacing the 1-methyl group with a bulkier 1-isobutyl group[1] decreases affinity for the tightly packed EGFR ATP-binding pocket. The steric clash results in a faster off-rate, significantly reducing the target residence time from 120 minutes to 45 minutes.
Analogue C vs. D : The 4-nitro precursor[4] is strongly electron-withdrawing and lacks the hydrogen-bonding capability of the amino group. Converting the 4-amino group to a 4-acetamido group (Analogue D) dramatically increases affinity and residence time for BRD4 by perfectly mimicking the native acetyl-lysine substrate of the bromodomain.
To ensure scientific integrity and reproducibility, the following protocols describe the exact workflows used to generate the comparative binding data.
Protocol 1: Time-Resolved FRET (TR-FRET) for High-Throughput
IC50
Determination
Expertise Insight: TR-FRET is selected over standard fluorescence polarization because the time-delayed measurement eliminates interference from compound auto-fluorescence—a common issue with highly conjugated benzimidazole systems.
Reagent Preparation : Prepare a master mix containing 2 nM GST-tagged target protein (EGFR or BRD4), 5 nM Europium-labeled anti-GST antibody (donor), and 10 nM kinase/bromodomain tracer (acceptor) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).
Compound Titration : Dispense 100 nL of analogues (10-point dose-response, 3-fold serial dilution starting at 10 µM) into a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550).
Incubation : Add 10 µL of the master mix to each well. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature for 60 minutes to reach equilibrium.
Data Acquisition : Read the plate on a multi-mode microplate reader with excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).
Self-Validation Step : Calculate the Z'-factor using DMSO-only (negative control) and a known reference inhibitor (positive control). A Z'-factor > 0.6 is strictly required to validate the assay run. Calculate
IC50
using a 4-parameter logistic regression.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics (
Kd
and
τ
)
Expertise Insight: While TR-FRET provides equilibrium data, SPR is critical for determining the kinetic rate constants (
kon
and
koff
). Target residence time (
τ=1/koff
) is often a far better predictor of in vivo efficacy than
Kd
alone.
Sensor Chip Preparation : Immobilize the target protein onto a Series S CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000-3000 Response Units (RU) to ensure a robust signal-to-noise ratio.
Self-Validation Step (Reference Flow Cell) : Leave Flow Cell 1 unmodified and block with ethanolamine. This is a critical step to subtract bulk refractive index changes and non-specific binding from the active flow cell.
Analyte Injection : Prepare compound dilutions in running buffer (PBS-P+ with 2% DMSO). Inject compounds at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 600-second buffer wash (dissociation phase).
Regeneration : If the baseline does not return to zero, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) for 30 seconds.
Data Analysis : Fit the double-referenced sensorgrams (active minus reference, minus blank injection) to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
Kd
.
Hit-to-lead assay triage workflow for evaluating benzimidazolone analogues.
Title : 4-Nitro-1H-benzo[d]imidazol-2(3H)-one | Source : PubChem | URL :4
Title : 2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF | Source : European Patent Office | URL : 3
A Senior Application Scientist's Guide to Orthogonal Purity Testing of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Introduction: The Imperative for a Multi-Faceted Purity Analysis In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and ef...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for a Multi-Faceted Purity Analysis
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound with significant potential, ensuring its purity profile is meticulously characterized is of paramount importance. A single analytical method, no matter how robust, provides only one perspective on a molecule's purity. It is susceptible to inherent biases, such as the co-elution of impurities with the main peak or the inability to detect certain classes of contaminants like residual solvents.
This is where the principle of orthogonal testing becomes indispensable. By employing multiple, independent analytical techniques that measure the same attribute based on different scientific principles, we create a layered assurance of quality.[1][2][3] This guide provides an in-depth comparison of strategic orthogonal methods for the comprehensive purity assessment of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, designed for researchers, scientists, and drug development professionals.
The core of our strategy is to combine a primary quantitative method with secondary methods that offer different selectivity and detection mechanisms. This ensures that what might be missed by one technique is reliably detected by another.
Core Orthogonal Strategy: A Triad of Analytical Excellence
Our recommended approach for a comprehensive purity profile of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one integrates three powerful, yet distinct, analytical techniques:
High-Performance Liquid Chromatography (HPLC) with UV Detection: The workhorse for quantifying known and unknown non-volatile organic impurities. Its separation is based on the differential partitioning of analytes between a stationary and a mobile phase.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and sensitive technique essential for the identification of unknown impurities.[6][7][8] It is orthogonal to UV detection as it differentiates compounds based on their mass-to-charge ratio, providing structural clues that UV detection cannot.[1]
Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID): The gold standard for detecting and quantifying volatile residual solvents from the manufacturing process.[9][10] Its separation is based on volatility and boiling point, a principle entirely different from liquid chromatography.
The logical workflow of this orthogonal approach is depicted below:
Caption: Orthogonal testing workflow for comprehensive API purity analysis.
Comparative Overview of Selected Orthogonal Methods
The selection of these methods is deliberate. Each technique provides unique data, and when combined, they offer a highly trustworthy and comprehensive assessment of the API's purity.
Parameter
HPLC-UV
LC-MS
HS-GC-FID
Analytical Principle
Differential partitioning based on polarity
Separation by polarity, detection by mass-to-charge ratio
Separation by volatility and boiling point
Primary Target Analytes
Non-volatile process impurities and degradation products
Unknown and co-eluting impurities, confirmation of known impurities
Cornerstone of purity analysis in pharmacopeias[4]
Essential for impurity identification to meet regulatory guidelines[6][11]
Mandated by USP <467> and ICH Q3C guidelines[9][12]
Causality
Chosen for its reliability in routine QC and stability testing.
Chosen to eliminate the risk of missing co-eluting or unexpected impurities.
Chosen because LC-based methods are unsuitable for volatile organic compounds.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following detailed protocols are provided. These are robust starting points that should be validated according to ICH Q2(R1) guidelines for your specific application.[13][14][15]
Method 1: HPLC-UV for Non-Volatile Impurities
Objective: To separate and quantify related substances and degradation products of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. The choice of a C18 column is based on its versatility for retaining moderately polar compounds like benzimidazole derivatives.[16][17] The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively.
Instrumentation and Conditions:
System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
Time (min)
%B
0.0
5
20.0
70
25.0
95
28.0
95
28.1
5
| 35.0 | 5 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 280 nm (based on typical benzimidazole chromophore).
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Self-Validation System (System Suitability):
Standard Preparation: Prepare a solution containing the main compound and known impurities at the reporting threshold (e.g., 0.05%).
Resolution: The resolution between the main peak and the closest eluting impurity must be ≥ 2.0.
Tailing Factor: The tailing factor for the main compound peak should be ≤ 2.0.
Reproducibility: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area for the main compound should be ≤ 2.0%.
Method 2: LC-MS for Impurity Identification
Objective: To obtain mass information for peaks observed in the HPLC-UV analysis, enabling the identification of unknown impurities. This method uses the same chromatographic front-end as the HPLC-UV method for direct comparison, but couples it with a mass spectrometer for definitive identification.[5][7] Electrospray ionization (ESI) in positive mode is chosen as benzimidazoles readily protonate.
Instrumentation and Conditions:
System: Agilent 1290 Infinity II UPLC coupled to a 6545XT AdvanceLink Q-TOF or equivalent.
Chromatography: Same conditions as the HPLC-UV method to ensure retention time correlation.
Ionization Source: ESI, Positive Mode.
Gas Temperature: 325°C.
Gas Flow: 8 L/min.
Nebulizer Pressure: 35 psig.
Sheath Gas Temperature: 350°C.
Sheath Gas Flow: 11 L/min.
Capillary Voltage: 3500 V.
Fragmentor Voltage: 175 V.
Mass Range: m/z 50 - 1200.
Data Acquisition: Acquire both full scan data for unknown screening and targeted MS/MS data on selected ions to aid in structural elucidation.
Self-Validation System (Mass Accuracy):
Internal Reference: Infuse a reference mass solution continuously to ensure mass accuracy is typically within 5 ppm.
Confirmation: The measured mass of the main compound should match the theoretical exact mass of the protonated molecule [C₈H₉N₃O + H]⁺ within 5 ppm.
Method 3: HS-GC-FID for Residual Solvents
Objective: To quantify volatile organic impurities (residual solvents) as mandated by regulatory bodies.[9] Headspace sampling is used to introduce only the volatile components into the GC, protecting the system from non-volatile API and enhancing sensitivity. A G43 (6% cyanopropylphenyl/94% dimethylpolysiloxane) column is specified in USP <467> for its ability to resolve the standard solvent classes.[10][12][18]
Instrumentation and Conditions:
System: Agilent 8890 GC with a 7697A Headspace Sampler and Flame Ionization Detector (FID).
Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm.
Carrier Gas: Helium or Hydrogen.
Oven Temperature Program:
Initial: 40°C, hold for 20 minutes.
Ramp: 10°C/min to 240°C.
Hold: 20 minutes at 240°C.
Inlet Temperature: 250°C.
Detector Temperature: 260°C.
Headspace Parameters:
Oven Temperature: 80°C.
Loop Temperature: 90°C.
Transfer Line Temperature: 100°C.
Vial Equilibration Time: 60 minutes.
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide or N,N-Dimethylformamide) that does not co-elute with any expected solvents.
Self-Validation System (System Suitability):
Standard Preparation: Prepare a standard solution containing Class 1, 2, and 3 residual solvents at their limit concentrations as specified in USP <467>.[9][12]
Resolution: The resolution between acetonitrile and methylene chloride must be ≥ 1.0.[18]
Signal-to-Noise: The signal-to-noise ratio for the 1,1,1-Trichloroethane peak in the Class 1 standard must be ≥ 5.
Conclusion: Building a Robust Purity Profile
No single analytical method can provide a complete picture of a pharmaceutical compound's purity. By implementing an orthogonal testing strategy—combining HPLC-UV for quantification, LC-MS for identification, and HS-GC-FID for residual solvents—a robust, multi-dimensional, and trustworthy purity profile for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one can be established. This approach not only ensures compliance with global regulatory expectations[15][19] but also fundamentally supports the development of a safe and effective drug substance. The causality behind this multi-pronged approach is clear: it systematically addresses different classes of potential impurities based on their distinct physicochemical properties, leaving no stone unturned in the pursuit of quality.
References
Vertex AI Search. (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade.
Vertex AI Search. (2016, August 24). Application of LCMS in small-molecule drug development.
Vertex AI Search. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA.
Vertex AI Search. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.
Vertex AI Search. (n.d.). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System.
Vertex AI Search. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
Vertex AI Search. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
Vertex AI Search. (2022, February 15). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade.
Vertex AI Search. (2019, September 27). 467 RESIDUAL SOLVENTS - USP-NF.
Vertex AI Search. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
Vertex AI Search. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole - Benchchem.
Vertex AI Search. (n.d.). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP <467> Procedure A - Shimadzu.
Vertex AI Search. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
Vertex AI Search. (n.d.). Analysis of USP <467> Residual Solvents with Improved Repeatability Using the Agilent 7697A Headspace Sampler.
Vertex AI Search. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
Vertex AI Search. (2008, August 7). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS - Taylor & Francis.
Vertex AI Search. (n.d.). Quality Guidelines - ICH.
Vertex AI Search. (2026, February 25). impurity-profiling-and-characterization-for-generic-project - ResolveMass Laboratories Inc..
Vertex AI Search. (2025, January 21). Orthogonal method in pharmaceutical product analysis - Alphalyse.
Vertex AI Search. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
Vertex AI Search. (2023, December 1). Challenging applications of capillary electrophoresis in biopharmaceutical analysis.
Vertex AI Search. (2026, March 10). Capillary Electrophoresis–Mass Spectrometry for the Analysis of Biopharmaceuticals.
Vertex AI Search. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
Vertex AI Search. (2011, November 15). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed.
Vertex AI Search. (2024, November 4). Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control.
Vertex AI Search. (n.d.). Orthogonal Methods | Cygnus Technologies.
Vertex AI Search. (2017, May 25). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode arr.
Vertex AI Search. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives.
Vertex AI Search. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?.
Vertex AI Search. (2025, November 25). Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity - Eurofins USA.
Vertex AI Search. (n.d.). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl).
Vertex AI Search. (n.d.). 4-Amino-1H-benzo[d]imidazol-2(3H)-one.
Vertex AI Search. (n.d.). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - Semantic Scholar.
Vertex AI Search. (2014, June 30). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines - Walsh Medical Media.
Vertex AI Search. (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI.
Navigating the Disposal of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and scientific research, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guid...
Author: BenchChem Technical Support Team. Date: April 2026
In the fast-paced environment of drug discovery and scientific research, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, ensuring that researchers, scientists, and drug development professionals can handle this process with confidence and integrity.
Hazard Assessment: A Precautionary Approach
Based on data from analogous chemicals, this compound should be handled as hazardous waste. The following table summarizes the potential hazards.
Hazard Classification
Inferred Potential Hazards for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Supporting Evidence from Analogous Compounds
Acute Toxicity (Oral)
May be harmful if swallowed.
Analogues like 5-amino-2-(4-aminophenyl)benzimidazole are noted as potentially harmful if swallowed.[3]
Skin Corrosion/Irritation
Causes skin irritation.
5-Amino-1-methyl-1H-benzimidazole is classified as a skin irritant (H315).[4]
Serious Eye Damage/Irritation
Causes serious eye irritation.
5-Amino-1-methyl-1H-benzimidazole is classified as causing serious eye irritation (H319).[4]
Respiratory Irritation
May cause respiratory irritation.
5-Amino-1-methyl-1H-benzimidazole may cause respiratory irritation (H335).[4]
Genetic Defects
Suspected of causing genetic defects.
The analogue 5-amino-2-(4-aminophenyl)benzimidazole is suspected of causing genetic defects (H341).[3]
Environmental Hazard
Potential for adverse effects in the aquatic environment.
Aromatic amines can contaminate water and harm aquatic life.[5]
Given this profile, under no circumstances should this chemical or its residues be disposed of down the drain or in standard solid waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any waste handling procedures, ensure the appropriate Personal Protective Equipment (PPE) is worn. This is a non-negotiable standard for minimizing exposure risk.
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[6]
Eye Protection : Use tightly fitting safety goggles or a face shield to protect against splashes or airborne particles.[6]
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, consider additional protective clothing.[4]
Respiratory Protection : When handling the solid compound where dust formation is possible, work in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[4]
Step-by-Step Disposal Protocol
The guiding principle for disposing of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is to treat it as regulated hazardous chemical waste. This process must be systematic, from the point of generation to final collection by a licensed professional service.
Step 1: Waste Minimization
The most effective disposal strategy begins with waste minimization. Federal regulations encourage the implementation of strategies to reduce the volume of chemical waste.[6] This can be achieved by:
Careful planning of experiments to avoid preparing excess material.
Using the smallest scale feasible for the experimental goals.
Step 2: Collection at the Point of Generation
Waste must be collected at or near the point where it is generated, in what the U.S. Environmental Protection Agency (EPA) defines as a Satellite Accumulation Area (SAA).[6]
Designate a Waste Container : Use a dedicated, leak-proof container made of a material chemically compatible with the compound (e.g., a high-density polyethylene bottle for solutions or a securely sealed container for solids).[6]
Segregate Waste : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes must be kept separate to prevent dangerous reactions.
Collect All Contaminated Materials : Any materials that have come into direct contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated wipes, must be collected and disposed of as hazardous waste in the same container or a designated solid waste container.[4]
Step 3: Proper Labeling
Accurate labeling is a critical regulatory requirement and ensures the safety of everyone who may handle the container. As soon as the first drop of waste is added, the container must be labeled.
The label must clearly state "Hazardous Waste" .
Include the full chemical name: "4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one" .
List all known or suspected hazard characteristics (e.g., "Irritant," "Toxic").[4]
Indicate the date accumulation started.
Step 4: Secure Storage
Store the sealed waste container in a designated and secure SAA.
Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.
The SAA must be under the control of laboratory personnel.
Step 5: Arranging for Professional Disposal
Laboratory personnel are prohibited from transporting hazardous waste off-site.
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
The final disposal method will be determined by the professionals and will likely involve high-temperature incineration at an approved waste disposal plant.[3][7] This method is effective for destroying organic compounds while minimizing environmental release.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial.
Evacuate and Alert : If the spill is large or involves airborne dust, evacuate the immediate area and alert colleagues and your supervisor.
Control and Contain : For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[4]
Decontaminate : Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.
Report : Report the incident to your institution's EHS office, following all internal reporting requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Caption: A flowchart outlining the key stages for the safe and compliant disposal of chemical waste.
Regulatory Framework: Adherence to the Law
The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States, established by the EPA under the Resource Conservation and Recovery Act (RCRA).[6] Academic and research institutions may operate under specific rules, such as Subpart K, which provides alternative, flexible requirements for managing hazardous waste in laboratories. Regardless of the specific regulatory framework, the core requirements of proper waste identification, safe accumulation, and disposal by a licensed facility remain constant. It is your responsibility to be familiar with your institution's specific policies and both local and national regulations.
By adhering to these rigorous standards, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental protection and public health.
References
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
NextSDS. (n.d.). 4-amino-3-(1H-imidazol-1-yl)benzoic acid — Chemical Substance Information. Retrieved from [Link]
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
NextSDS. (n.d.). 6-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. Retrieved from [Link]
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Proactive Hazard Analysis: Understanding the Compound's Profile Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards is paramount. The structure of 4-Amino-1-methy...
Author: BenchChem Technical Support Team. Date: April 2026
Proactive Hazard Analysis: Understanding the Compound's Profile
Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards is paramount. The structure of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one suggests several potential risk factors inherent to aromatic amines and heterocyclic compounds. These must be managed proactively.
Aromatic amines, as a class, require careful handling due to potential health effects.[1] Similarly, various benzimidazole derivatives are known to be irritants and may possess other toxicological properties.[2][3] The precautionary principle dictates that this compound should be handled as potentially hazardous until proven otherwise.
Potential Hazard
Rationale Based on Structural Analogs & Chemical Class
Primary Exposure Routes
Skin Irritation / Corrosion
Many benzimidazole derivatives are classified as skin irritants.[2] Direct contact with the solid or solutions should be avoided.
Dermal (Skin)
Serious Eye Damage / Irritation
Compounds of this nature can cause serious eye irritation upon contact.[2]
Ocular (Eyes)
Acute Toxicity (Oral)
Structurally related chemicals have been shown to be harmful if swallowed.[2][4]
Ingestion
Skin Sensitization
Aromatic amines and related heterocyclic compounds can be skin sensitizers, potentially causing an allergic reaction upon repeated exposure.[5][6]
Dermal (Skin)
Respiratory Tract Irritation
Inhalation of fine dust or aerosols may cause respiratory irritation.[2]
Inhalation
Genetic Defects (Suspected)
Certain complex amine compounds are suspected of causing genetic defects. This is a critical long-term health consideration.
Inhalation, Dermal, Ingestion
Aquatic Toxicity
Many complex organic molecules are very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental release.[4]
Environmental Release
The Hierarchy of Controls: A Foundational Safety Philosophy
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is predicated on the proper implementation of higher-level controls that engineer out hazards at the source. This multi-layered approach is fundamental to robust laboratory safety.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Engineering Controls (Primary Barrier): All handling of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, especially the weighing of the solid powder and the preparation of stock solutions, must be performed within a certified chemical fume hood. This ensures that any dust or vapors are contained and exhausted, providing the most critical layer of respiratory protection.
Mandated PPE for 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
The following PPE is mandatory for all personnel handling this compound. The selection is based on mitigating the risks identified in Section 1.
Protection Type
Specific Equipment
Rationale & Causality
Hand Protection
Double-Gloved Nitrile Gloves
Nitrile is preferred for its broad chemical resistance against a variety of substances.[7] Double-gloving minimizes the risk of exposure from a single glove failure or during doffing. Always inspect gloves for integrity before use.
Eye & Face Protection
Chemical Splash Goggles
Goggles provide a 360-degree seal around the eyes, offering superior protection from splashes and airborne powder compared to safety glasses.[1][4]
Face Shield (In addition to Goggles)
A face shield is required when handling larger quantities (>1g) or when there is a significant risk of splashing, providing full-face protection.[8][9]
Body Protection
Flame-Resistant Laboratory Coat
A lab coat is the minimum requirement to protect skin and personal clothing from minor spills and contamination.[7]
Chemical-Resistant Apron
An impervious apron worn over the lab coat is necessary when working with significant quantities or performing operations with a high splash potential.[9]
Respiratory Protection
N95 Respirator (at minimum)
Required only if engineering controls (fume hood) fail or are unavailable. Use must be part of a formal respiratory protection program with medical clearance and fit-testing.[7] Note: A fume hood is the primary and preferred method of respiratory protection.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, documented procedure is critical for ensuring safety and experimental reproducibility.
Standard Operating Procedure: Weighing and Solubilization
This protocol outlines the essential steps for safely preparing a solution from the solid compound.
Caption: Procedural workflow for safely weighing and dissolving the compound.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Minor Spill (Solid, <100mg, inside a fume hood):
Alert personnel in the immediate area.
Wearing your full standard PPE, gently cover the spill with a damp paper towel to avoid raising dust.
Wipe the area from the outside-in.
Place contaminated materials into a sealed bag for chemical waste disposal.
Decontaminate the area with an appropriate solvent or cleaning solution.
Major Spill (Any amount outside a fume hood, or >100mg):
Evacuate the immediate area and alert all nearby personnel.
Contact your institution's Environmental Health & Safety (EHS) department immediately.
Prevent entry to the affected area.
Do not attempt to clean up a major spill without specialized training and equipment.[10]
Disposal Plan
All waste materials contaminated with 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one must be treated as hazardous chemical waste.
Solid Waste: Contaminated gloves, weigh boats, paper towels, etc., must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
Disposal Vendor: All waste must be disposed of through an approved and licensed waste disposal contractor, in strict accordance with local, state, and national regulations.[4][11] Do not discharge any amount to the drain or regular trash.[4]
Emergency Exposure Procedures
In the event of an accidental exposure, time is of the essence.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Call a poison control center or seek immediate medical attention.[2]
By integrating this comprehensive safety framework into your daily operations, you build a resilient and responsible research environment. This guide serves as a foundational document, empowering you to handle 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one with the expertise and caution it warrants.
References
Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
DC Chemicals. (2024, January 1). Safety Data Sheet - 3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione.
Eurofins. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
TCI Chemicals. (2024, October 26). SAFETY DATA SHEET - 5-Amino-2-(4-aminophenyl)benzimidazole.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Amino-2-mercaptobenzimidazole.